(4-(Piperidin-1-yl)phenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-piperidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGGCAHSYQMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406898 | |
| Record name | [4-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677764-87-3 | |
| Record name | [4-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(Piperidin-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
(4-(Piperidin-1-yl)phenyl)methanol is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of pharmacologically active compounds. Its structure, featuring a piperidine ring linked to a benzyl alcohol moiety, offers a versatile scaffold for derivatization. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this key intermediate, delving into the mechanistic underpinnings of each route and furnishing detailed, field-proven experimental protocols.
Part 1: The Predominant Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process. This pathway first involves the formation of the key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by its reduction to the target benzyl alcohol. This approach is favored for its high yields, readily available starting materials, and operational simplicity.
Step 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde
The synthesis of this crucial aldehyde intermediate can be effectively achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these methods often depends on the availability and cost of the starting halobenzaldehyde.
This method leverages the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack by piperidine.
Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing formyl group stabilizes the negative charge of this intermediate, facilitating the substitution of the fluoride ion by the piperidine nucleophile.
Experimental Protocol:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add piperidine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.[1]
-
Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield 4-(piperidin-1-yl)benzaldehyde as a crystalline solid.[1][2]
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | Piperidine, K₂CO₃ | DMF | 80-100 | 12-24 | ~98[2] |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful when the aryl halide is less reactive, such as a bromide or chloride.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine (piperidine) and subsequent deprotonation by a base. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3]
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromobenzaldehyde (1.0 eq), piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Starting Material | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromobenzaldehyde | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (typically >80) |
Workflow for 4-(Piperidin-1-yl)benzaldehyde Synthesis:
Caption: Synthesis routes to 4-(piperidin-1-yl)benzaldehyde.
Step 2: Reduction of 4-(Piperidin-1-yl)benzaldehyde to this compound
The final step in this pathway is the reduction of the aldehyde functionality to a primary alcohol. This can be accomplished using various reducing agents, with sodium borohydride being the most common due to its selectivity and mild reaction conditions.
Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides under standard conditions.[5]
Mechanism: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (e.g., water or dilute acid) protonates the alkoxide to yield the final alcohol.[5]
Experimental Protocol:
-
Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
The product can then be extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[6][7]
Quantitative Data Summary:
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(Piperidin-1-yl)benzaldehyde | NaBH₄ | Methanol/Ethanol | 0 to RT | 1-2 | High (typically >90) |
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups.[2] While effective for aldehyde reduction, its high reactivity necessitates the use of anhydrous ethereal solvents and careful handling.
Mechanism: Similar to NaBH₄, the reduction proceeds via nucleophilic hydride attack on the carbonyl carbon. However, due to the higher reactivity of the Al-H bond, the reaction is more vigorous. The workup procedure is also critical to safely quench the excess LAH and hydrolyze the resulting aluminum alkoxide salts.[2]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LAH (1.0-1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[8]
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product.
Quantitative Data Summary:
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(Piperidin-1-yl)benzaldehyde | LiAlH₄ | THF/Diethyl Ether | 0 to RT | 1-2 | High (typically >90) |
Catalytic transfer hydrogenation offers a milder and often safer alternative to metal hydride reductions. This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst.[9]
Mechanism: The catalyst (e.g., a ruthenium or iridium complex) facilitates the transfer of hydrogen from the donor molecule to the aldehyde, resulting in its reduction to the corresponding alcohol.
Experimental Protocol:
-
Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in a suitable solvent, typically the hydrogen donor itself (e.g., isopropanol).
-
Add a catalytic amount of a transfer hydrogenation catalyst (e.g., a Ru or Ir complex).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the catalyst by filtration.
-
The solvent is then removed under reduced pressure to give the crude product, which can be purified as needed.
Quantitative Data Summary:
| Starting Material | Hydrogen Donor | Catalyst | Temperature (°C) | Yield (%) |
| 4-(Piperidin-1-yl)benzaldehyde | Isopropanol | Ru or Ir complex | Reflux | Good to excellent |
Overall Synthesis Pathway Diagram:
Caption: The main two-step synthesis of the target molecule.
Part 2: Alternative Synthetic Strategies
While the two-step pathway is predominant, alternative routes can be considered, particularly for library synthesis or when specific starting materials are more accessible.
One-Pot Reductive Amination
A one-pot reductive amination could potentially be employed, starting from 4-formylbenzyl alcohol (or a protected version) and piperidine. However, this approach can be complicated by the reactivity of the benzylic alcohol. A more plausible, though less common, one-pot procedure could involve the reaction of a halogenated amide followed by intramolecular cyclization.[10]
Grignard Reaction-Based Synthesis
A Grignard-based approach could theoretically be envisioned. This would involve the formation of a Grignard reagent from a piperidinyl-substituted aryl halide, followed by its reaction with formaldehyde. However, the presence of the tertiary amine in the Grignard reagent could lead to complications, making this a less practical route. The Grignard reaction is a powerful tool for C-C bond formation but requires careful consideration of functional group compatibility.[11][12]
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the initial formation of 4-(piperidin-1-yl)benzaldehyde, followed by its reduction. The choice of methodology for the first step, either nucleophilic aromatic substitution or Buchwald-Hartwig amination, will largely be dictated by the availability and cost of the starting 4-halobenzaldehyde. For the reduction step, sodium borohydride offers a safe, selective, and high-yielding method. While alternative pathways exist in principle, the two-step approach remains the gold standard in both academic and industrial settings due to its robustness and scalability.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. cerritos.edu [cerritos.edu]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of (4-(Piperidin-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Piperidin-1-yl)phenyl)methanol is a molecule of significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a piperidine ring linked to a benzyl alcohol moiety, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The piperidine heterocycle is a common feature in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The benzyl alcohol group, in turn, offers a reactive handle for further chemical modification.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Acknowledging the current landscape of available data, this document synthesizes verified information with established analytical methodologies. Where experimental data for the specific compound is not publicly available, this guide will detail the established experimental protocols for its determination, ensuring a rigorous scientific framework for researchers.
Chemical Identity and Structure
A foundational aspect of any chemical investigation is the unambiguous identification of the compound. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 2895-87-6 | N/A |
| PubChem CID | 7162041 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)CO | [1] |
| InChI Key | SQWKPHFBCVNPGU-UHFFFAOYSA-N | [1] |
The structural representation of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount in drug development, influencing formulation, delivery, and bioavailability.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.7 | [1] |
| Topological Polar Surface Area | 23.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Boiling Point | 322.82 °C | [2] |
| Melting Point | 95.39 °C | [2] |
| Water Solubility | 2383.23 mg/L | [2] |
| pKa (most acidic) | 14.94 (Predicted) | N/A |
Expert Insight: The predicted XLogP3 value of 2.7 suggests that this compound has moderate lipophilicity. This is a crucial parameter in drug design, as it influences the compound's ability to cross cell membranes. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen and oxygen atoms) sites indicates the potential for interactions with biological targets.
Experimental Determination of Physicochemical Properties: Protocols
To ensure scientific rigor, experimental validation of these predicted values is essential. The following are standard protocols for determining key physicochemical properties.
Principle: The melting point is a fundamental physical property used to identify a pure solid compound and assess its purity.
Methodology (Capillary Method):
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded.
Caption: Workflow for Melting Point Determination.
Principle: Solubility data in various solvents is critical for formulation development and for designing purification strategies.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., HPLC-UV).
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating and confirming the chemical structure of a molecule. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methylene protons of the benzyl and piperidine groups, and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm. The benzylic CH₂ protons would be a singlet around δ 4.5 ppm. The piperidine protons would exhibit more complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm). The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons (δ 120-140 ppm), the benzylic carbon (around δ 65 ppm), and the aliphatic carbons of the piperidine ring (δ 25-55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band around 3300 cm⁻¹ for the hydroxyl group.
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.
-
A C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹.
-
C-N stretching of the tertiary amine around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 191. Key fragmentation pathways would involve the loss of a hydroxyl radical, cleavage of the piperidine ring, and benzylic cleavage.
Crystalline Structure
The three-dimensional arrangement of molecules in a solid-state, or its crystal structure, influences properties such as solubility and stability. While no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD), studies on similar piperidine derivatives often reveal a chair conformation for the piperidine ring.[3]
Methodology for Crystal Structure Determination (Single-Crystal X-ray Diffraction):
-
High-quality single crystals of the compound are grown from a suitable solvent.
-
A selected crystal is mounted on a diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Synthesis and Reactivity
A common synthetic route to this compound would involve the reductive amination of 4-formylbenzyl alcohol with piperidine.
Proposed Synthetic Protocol:
-
Dissolve 4-formylbenzyl alcohol and piperidine in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
The benzyl alcohol moiety provides a site for further chemical transformations, such as esterification or etherification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Pharmacological and Toxicological Considerations
The piperidine motif is a well-established pharmacophore, and derivatives of this compound could exhibit a range of biological activities. For instance, related structures have been investigated for their potential as antipsychotic agents by targeting serotonin receptors.[4]
Toxicology: The toxicological profile of this compound has not been specifically reported. However, piperidine itself can be toxic by inhalation and skin absorption.[5] It is a strong irritant and can cause a range of adverse effects.[6] Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives. Any new derivative would require a thorough toxicological evaluation as part of the drug development process.
Conclusion
This compound is a compound with considerable potential for further investigation in drug discovery and materials science. This guide has consolidated the available information on its physicochemical properties and provided a framework for the experimental determination of currently unknown parameters. The outlined protocols for synthesis and analysis are intended to serve as a valuable resource for researchers working with this versatile chemical scaffold. As with any chemical research, a commitment to rigorous experimental validation and safety is paramount.
References
- 1. (4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol | C18H27NO | CID 12673467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to (4-(Piperidin-1-yl)phenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (4-(Piperidin-1-yl)phenyl)methanol, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, purification, analytical characterization, and its potential as a versatile building block in the creation of novel therapeutic agents.
Core Identifiers and Physicochemical Properties
This compound is a substituted aromatic alcohol featuring a piperidine ring directly attached to the phenyl group. This structural motif is a common feature in a wide array of pharmacologically active compounds.
| Identifier | Value | Source |
| CAS Number | 677764-87-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Piperidino-benzyl alcohol | [2] |
| MDL Number | MFCD05864822 | [1] |
The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine nucleus is a cornerstone in the design and discovery of new drugs. Its prevalence in numerous FDA-approved pharmaceuticals underscores its significance. The piperidine ring's conformational flexibility and its ability to engage in various intermolecular interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[3]
The introduction of a piperidine moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the specific substitution pattern on the piperidine ring can be fine-tuned to optimize binding affinity and selectivity for a given biological target.[4]
Synthesis of this compound: A Step-by-Step Protocol
A robust and efficient synthesis of this compound can be achieved through a two-step process involving the initial formation of a key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by its reduction to the desired alcohol.
Step 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde
This step involves a nucleophilic aromatic substitution reaction where piperidine displaces a fluorine atom from 4-fluorobenzaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of piperidine (1 mmol) in 4.0 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2 mmol).
-
Heating: Heat the reaction mixture to 80°C with continuous stirring.
-
Addition of Aldehyde: After 30 minutes, add 4-fluorobenzaldehyde (1 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue heating for 12 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Isolation: Filter the solid product and dry it thoroughly. The resulting 4-(piperidin-1-yl)benzaldehyde is typically of sufficient purity for the subsequent step.[4]
Step 2: Reduction of 4-(Piperidin-1-yl)benzaldehyde to this compound
The reduction of the aldehyde functional group to a primary alcohol is a standard and well-established transformation in organic synthesis. A common and effective reducing agent for this purpose is sodium borohydride (NaBH₄).
Experimental Protocol:
-
Dissolution: Dissolve 4-(piperidin-1-yl)benzaldehyde (1 mmol) in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 mmol) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[5][6]
References
- 1. rsc.org [rsc.org]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemrevlett.com [chemrevlett.com]
A Technical Guide to the Spectroscopic Characterization of (4-(Piperidin-1-yl)phenyl)methanol
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is a cornerstone of development. (4-(Piperidin-1-yl)phenyl)methanol, a molecule featuring a tertiary amine and a primary alcohol integrated into an aromatic system, presents a valuable case study for multi-modal spectroscopic analysis. Its potential applications as a synthetic intermediate or a pharmacophore demand a robust and unambiguous characterization to ensure purity, confirm identity, and understand its chemical behavior.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines three key regions that each yield distinct spectroscopic signals: the saturated piperidine ring, the para-substituted benzene ring, and the benzylic alcohol moiety. Understanding this structure is paramount to interpreting the spectral data.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Expertise & Causality: Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds. However, the signal for the hydroxyl (-OH) proton can be broad and its chemical shift variable. In a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), hydrogen bonding with the solvent makes the -OH proton signal sharper and more consistently located, aiding in its identification. The addition of a small amount of D₂O would cause the -OH signal to disappear, providing ultimate confirmation.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum will show distinct signals for the aromatic, benzylic, and piperidine protons. The para-substitution on the benzene ring creates a symmetrical AA'BB' system, resulting in two doublets.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -CH₂OH) | ~ 7.25 | Doublet (d) | 2H | Deshielded by the aromatic ring current and adjacent to the electron-withdrawing alcohol group. |
| Ar-H (ortho to -N) | ~ 6.90 | Doublet (d) | 2H | Shielded by the strong electron-donating effect of the piperidine nitrogen. |
| -CH₂OH | ~ 4.60 | Singlet (s) or Doublet (d) | 2H | Benzylic position, deshielded by both the aromatic ring and the oxygen atom. May appear as a doublet if coupled to the -OH proton. |
| -OH | ~ 1.5 - 3.0 (variable) | Broad Singlet (br s) | 1H | Labile proton; chemical shift is highly dependent on solvent, concentration, and temperature. |
| Piperidine α-CH₂ (N-CH₂) | ~ 3.15 | Triplet (t) or Multiplet (m) | 4H | Adjacent to the electronegative nitrogen atom, causing a downfield shift. |
| Piperidine β-CH₂ | ~ 1.70 | Multiplet (m) | 4H | Aliphatic protons, further from the nitrogen. |
| Piperidine γ-CH₂ | ~ 1.55 | Multiplet (m) | 2H | Most shielded of the piperidine protons, located at the center of the aliphatic chain. |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the molecule's symmetry, only 8 distinct signals are expected.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Ar-C (C-N) | ~ 151.0 | Quaternary carbon attached to nitrogen. Strong deshielding effect. |
| Ar-C (C-CH₂OH) | ~ 131.0 | Quaternary carbon attached to the hydroxymethyl group. |
| Ar-C (ortho to -CH₂OH) | ~ 128.5 | Aromatic CH carbon. |
| Ar-C (ortho to -N) | ~ 116.0 | Aromatic CH carbon shielded by the electron-donating nitrogen. |
| -CH₂OH | ~ 65.0 | Benzylic carbon attached to oxygen. |
| Piperidine α-C (N-CH₂) | ~ 50.5 | Aliphatic carbon adjacent to nitrogen. |
| Piperidine β-C | ~ 26.0 | Aliphatic carbon. |
| Piperidine γ-C | ~ 24.5 | Most shielded aliphatic carbon. |
Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~298 K).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220-240 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Co-add 512-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H signals.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.
Predicted IR Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, C-N, and aromatic C=C bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Absorption just above 3000 cm⁻¹ is indicative of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2950 - 2800 | Strong | Multiple bands from the piperidine and methylene groups. |
| Aromatic C=C Stretch | 1610, 1520 | Medium | Two distinct bands are characteristic of a para-substituted benzene ring. |
| C-O Stretch (Primary Alcohol) | ~ 1050 | Strong | Strong absorption typical for a primary alcohol C-O bond. |
| C-N Stretch (Aryl-Alkyl Amine) | ~ 1250 | Medium | Vibration of the bond between the aromatic carbon and the piperidine nitrogen. |
Protocol: Acquiring an ATR-IR Spectrum
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Expertise & Causality: Ionization Method
Electron Ionization (EI) is a high-energy technique that provides detailed fragmentation patterns, which are excellent for structural confirmation and library matching. Electrospray Ionization (ESI) is a softer technique that typically yields a strong signal for the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight. For a comprehensive analysis, acquiring spectra using both methods is ideal.
Predicted Mass Spectrum Analysis
The nominal molecular weight of this compound (C₁₂H₁₇NO) is 191.27 g/mol .
-
Molecular Ion (EI): A peak at m/z = 191 would be the molecular ion (M⁺•).
-
Protonated Molecule (ESI): A strong peak at m/z = 192 [M+H]⁺ would be expected.
Predicted Fragmentation Pattern
The primary fragmentation pathways are driven by the stabilization of charge by the aromatic ring and the nitrogen atom.
-
Benzylic Cleavage: The most favorable fragmentation is the loss of the hydroxyl radical (•OH, 17 Da) to form a highly stable, resonance-delocalized benzylic cation.
-
Alpha-Cleavage (Amine): Cleavage of the C-C bond alpha to the nitrogen atom can lead to the loss of propene (C₃H₆, 42 Da) from the piperidine ring, resulting in a stable iminium ion.
Diagram: Predicted ESI Mass Spectrometry Fragmentation
An In-Depth Technical Guide to the Crystal Structure of (4-(Piperidin-1-yl)phenyl)methanol and its Analogs
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of piperidine-containing compounds, which are prevalent scaffolds in medicinal chemistry. While a definitive crystal structure for (4-(Piperidin-1-yl)phenyl)methanol is not publicly available at the time of this writing, this document will leverage the detailed crystallographic analysis of a closely related analog, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, to illustrate the core principles and experimental workflows. We will delve into the rationale behind experimental design, from crystal growth to data analysis, and explore the critical role of intermolecular interactions in dictating the solid-state architecture of these molecules.
Introduction: The Significance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The compound this compound and its derivatives are of significant interest due to their potential applications in modulating biological targets. A thorough understanding of their solid-state structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities with improved efficacy and physicochemical properties.[1][2]
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[3][4] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for computational modeling and understanding receptor-ligand interactions.[1]
Experimental Methodology: A Validating Workflow for Structure Determination
The determination of a crystal structure is a multi-step process that requires meticulous attention to detail at each stage. The following protocol, based on established methods for small organic molecules, outlines a self-validating system for obtaining high-quality crystallographic data.[5]
Synthesis and Crystallization: The Foundation of a Successful Analysis
The synthesis of piperidine derivatives often involves well-established organic chemistry reactions. For instance, the synthesis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride.[6]
Protocol for Crystal Growth:
The critical step of growing single crystals of suitable size and quality for X-ray diffraction can be challenging. Slow evaporation is a commonly employed and effective technique for organic compounds.
-
Solvent Selection: Begin by dissolving the purified compound in a suitable solvent or solvent mixture. For [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, ethyl acetate was used.[6] The choice of solvent is crucial and often determined empirically. A good solvent should fully dissolve the compound at a higher temperature and allow for slow supersaturation as the solvent evaporates.
-
Preparation: Prepare a saturated or near-saturated solution of the compound in a clean vial.
-
Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The rate of evaporation can be controlled by adjusting the opening of the cap.
-
Crystal Formation: Over a period of several days, as the solvent evaporates, the solution will become supersaturated, leading to the formation of crystals.[6]
-
Harvesting: Carefully harvest the well-formed, transparent crystals from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable crystals are obtained, the next step is to collect the diffraction data. Modern diffractometers equipped with sensitive detectors are essential for this process.[2]
Experimental Workflow for SC-XRD Data Collection:
Caption: Workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.27 × 0.25 × 0.25 mm for the analog) is carefully mounted on a goniometer head.[6]
-
Data Collection: The data is collected using a diffractometer, typically with a molybdenum (Mo Kα) X-ray source. The crystal is rotated to capture diffraction patterns from various orientations.[1][6]
-
Unit Cell Determination: The initial diffraction images are used to determine the unit cell parameters and the crystal system.
-
Data Integration and Scaling: The collected diffraction spots are integrated to determine their intensities. These intensities are then scaled and corrected for various experimental factors.
Crystal Structure Analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol: A Case Study
The crystallographic data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol provides valuable insights into the structural features of this class of compounds.[6]
Crystallographic Data Summary
The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₃NO₃S |
| Formula Weight | 345.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2490(13) |
| b (Å) | 11.4710(9) |
| c (Å) | 20.997(3) |
| β (°) | 116.344(3) |
| Volume (ų) | 2212.2(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.036 |
| R-factor | 0.0574 |
Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol.[6]
Molecular Conformation and Geometry
The analysis of the crystal structure of the tosylated analog reveals that the piperidine ring adopts a stable chair conformation. This is a common and low-energy conformation for piperidine and its derivatives.[7][8][9] The geometry around the sulfur atom of the tosyl group is tetrahedral, as expected.[6]
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by a network of intermolecular interactions. In the case of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, both intermolecular and intramolecular hydrogen bonds of the O–H···O and C–H···O types are observed.[6] These interactions play a crucial role in stabilizing the crystal lattice. Hydrogen bonds are a dominant feature in the crystal structures of many piperidine-containing molecules.[10][11]
Visualization of Intermolecular Interactions:
Caption: A simplified representation of hydrogen bonding in the crystal lattice.
Conclusion and Future Directions
This guide has provided a detailed technical framework for the determination and analysis of the crystal structure of piperidine-containing compounds, using [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol as a pertinent case study. The methodologies described herein, from crystal growth to the interpretation of intermolecular interactions, are fundamental to the field of structural chemistry and drug discovery.
For researchers working on this compound, the logical next step would be to perform a similar crystallographic study on this specific molecule. The resulting data would provide a definitive understanding of its solid-state conformation and packing, which would be invaluable for its further development and application. The exploration of different crystallization conditions could also lead to the discovery of polymorphs with distinct physicochemical properties.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Solubility of (4-(Piperidin-1-yl)phenyl)methanol in different solvents
An In-Depth Technical Guide to the Solubility of (4-(Piperidin-1-yl)phenyl)methanol
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a bifunctional organic molecule featuring a substituted aromatic ring, a primary alcohol, and a tertiary amine embedded within a piperidine heterocycle. Its structural motifs are common in medicinal chemistry and materials science, making it a relevant building block for drug discovery and synthetic applications. The solubility of such a compound is a critical physicochemical parameter that dictates its handling, formulation, reaction kinetics, and bioavailability. Low aqueous solubility, for instance, is a frequent obstacle in the development of new pharmaceuticals.[1]
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common laboratory solvents. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solution behavior. The narrative emphasizes the causality behind experimental choices and grounds its protocols in established scientific principles to ensure accuracy and reproducibility.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[1] This axiom suggests that a solute will dissolve best in a solvent that shares similar intermolecular forces. The structure of this compound contains distinct regions with differing polarities, which govern its interactions with various solvents.
-
Phenyl Group : The benzene ring is aromatic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.
-
Methanol Group (-CH₂OH) : The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water and alcohols.[2][3]
-
Piperidine Ring : The tertiary amine within the saturated piperidine ring is a polar moiety and a hydrogen bond acceptor. This group contributes to solubility in polar solvents.
Based on this structural analysis, a qualitative prediction of solubility in different solvent classes can be made.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction with this compound |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group can form strong hydrogen bonds with these solvents. The piperidine nitrogen can also act as a hydrogen bond acceptor. However, the nonpolar phenyl ring may limit miscibility, particularly in water.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the methanol group and engage in dipole-dipole interactions with the polar C-N and C-O bonds. The lack of a large, nonpolar component in these solvents facilitates dissolution. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The nonpolar phenyl ring will interact favorably with these solvents via van der Waals forces. However, the highly polar alcohol and amine functional groups will be poorly solvated, significantly limiting overall solubility. |
The following diagram illustrates the relationship between the solute's functional groups and different solvent types.
Caption: Predicted interactions between functional groups and solvent classes.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, experimental measurement is required for definitive quantitative data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5][6] This method establishes a true equilibrium between the undissolved solid solute and the saturated solution, providing the most reliable solubility measurement.[7]
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol outlines the steps for measuring the solubility of this compound at a controlled temperature.
A. Rationale for Method Selection: The shake-flask method is chosen for its reliability and its ability to measure thermodynamic solubility, which is crucial for applications where long-term stability in solution is necessary.[8] Unlike kinetic solubility methods that can overestimate solubility due to the formation of supersaturated solutions, this equilibrium-based approach ensures the measured value represents a stable saturated state.[5]
B. Materials and Equipment:
-
This compound (pure solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
C. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[7] A starting amount of ~10-20 mg in 1-2 mL of solvent is typical.
-
Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can vary significantly but is typically between 24 and 72 hours.[7] A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
The following diagram provides a visual representation of this experimental workflow.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to facilitate comparison and analysis. A well-structured table is the most effective format for this purpose.
Table for Experimental Solubility Data
| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Water | Polar Protic | 25.0 ± 0.5 | Record Value | Record Value |
| Methanol | Polar Protic | 25.0 ± 0.5 | Record Value | Record Value |
| Ethanol | Polar Protic | 25.0 ± 0.5 | Record Value | Record Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 ± 0.5 | Record Value | Record Value |
| Acetonitrile | Polar Aprotic | 25.0 ± 0.5 | Record Value | Record Value |
| Toluene | Non-Polar | 25.0 ± 0.5 | Record Value | Record Value |
| Hexanes | Non-Polar | 25.0 ± 0.5 | Record Value | Record Value |
Interpreting the Results
The experimentally determined values should be compared with the initial qualitative predictions. Discrepancies may arise from specific molecular interactions not captured by simple "like dissolves like" rules, such as intramolecular hydrogen bonding or the influence of crystalline lattice energy. For instance, if the solubility in water is lower than expected, it could indicate that the energy required to break the crystal lattice of the solid is not sufficiently compensated by the energy of solvation.
Furthermore, factors such as pH and temperature can significantly influence solubility.[3] The basicity of the piperidine nitrogen means that in acidic aqueous solutions (pH < pKa), the compound will become protonated, forming a more polar and significantly more water-soluble salt.
Conclusion
This guide provides a comprehensive approach to evaluating the solubility of this compound. By integrating theoretical structural analysis with a robust experimental protocol, researchers can develop a thorough understanding of the compound's behavior in various solvents. The shake-flask method, when executed with care, yields reliable thermodynamic solubility data essential for informed decision-making in chemical synthesis, formulation, and drug development. Accurate solubility data is a cornerstone of successful chemical research and development, enabling the rational design of processes and products.
References
Thermal stability and degradation profile of (4-(Piperidin-1-yl)phenyl)methanol
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of (4-(Piperidin-1-yl)phenyl)methanol
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation profile of this compound. While specific public-domain data for this compound is limited, this paper establishes a robust analytical strategy based on first principles of organic chemistry and established methodologies for analogous piperidine and benzyl alcohol derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for characterization. The guide details potential degradation pathways, outlines key analytical techniques including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides a systematic approach to forced degradation studies essential for regulatory compliance and formulation development.
Introduction: The Imperative of Thermal Stability Profiling
This compound is a substituted aromatic alcohol containing a piperidine moiety. Such structures are common scaffolds in medicinal chemistry and materials science.[1] The thermal stability of this and similar active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute. A thorough understanding of a molecule's response to thermal stress is fundamental to:
-
Drug Development: Ensuring the stability of the drug substance and product throughout its shelf life.
-
Process Chemistry: Defining safe operating limits for synthesis, purification, and formulation processes.
-
Regulatory Compliance: Fulfilling the requirements of regulatory bodies (e.g., ICH guidelines) through comprehensive stability-indicating methods.
-
Formulation Science: Identifying potential incompatibilities with excipients and predicting long-term stability.
This guide provides a systematic approach to elucidating the thermal behavior of this compound, enabling the development of stable and effective products.
Physicochemical Properties and Predicted Stability
While extensive experimental data for this compound is not widely published, we can infer its properties from its constituent functional groups: a tertiary amine within the piperidine ring, a phenyl group, and a primary benzylic alcohol.
| Property | Predicted Characteristic |
| Appearance | Likely a white to off-white crystalline solid, similar to other piperidine derivatives.[2] |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water, influenced by its functional groups.[2] |
| Susceptible Moieties | The tertiary amine of the piperidine ring and the benzylic alcohol are the most likely sites for thermal and oxidative degradation. |
Potential Thermal Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized under thermal stress. These pathways are often initiated by oxidation, especially at elevated temperatures.
-
Oxidation of the Piperidine Ring: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opening products.[3][4]
-
Oxidation of the Benzylic Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.
-
Dehydration: The benzylic alcohol could undergo intermolecular or intramolecular dehydration, especially in the presence of acidic or basic catalysts.
-
Ring Cleavage: At higher temperatures, the piperidine ring itself may undergo cleavage.
A visual representation of a hypothetical oxidative degradation pathway is provided below.
References
An In-depth Technical Guide to (4-(Piperidin-1-yl)phenyl)methanol and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-(Piperidin-1-yl)phenyl)methanol, a versatile building block in medicinal chemistry. Given the potential ambiguity in its chemical nomenclature, this document will address the two most likely isomeric structures: [4-(Piperidin-4-yl)phenyl]methanol and [4-(Piperidin-1-ylmethyl)phenyl]methanol . The primary focus will be on [4-(Piperidin-4-yl)phenyl]methanol and its hydrochloride salt due to their significant and rising importance in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.
Deciphering the Isomers: Structure and Nomenclature
The chemical name "this compound" can be interpreted in two primary ways, leading to two distinct isomers with different connectivity between the piperidine and phenyl rings. Understanding this distinction is critical for sourcing the correct starting material for a given synthetic strategy.
-
[4-(Piperidin-4-yl)phenyl]methanol (Isomer A): In this isomer, the piperidine ring is directly attached to the phenyl ring at the 4-position of the piperidine. This direct linkage creates a more rigid structure. It is commonly available as a free base (CAS 885274-59-9) and as a hydrochloride salt (CAS 1187927-60-1).[1]
-
[4-(Piperidin-1-ylmethyl)phenyl]methanol (Isomer B): This isomer features a methylene (-CH2-) bridge connecting the nitrogen atom (position 1) of the piperidine ring to the phenyl ring. This linker introduces greater flexibility compared to Isomer A. It is available as a free base (CAS 91271-62-4) and a hydrochloride salt (CAS 1955531-63-1).[2]
This guide will primarily focus on Isomer A , [4-(Piperidin-4-yl)phenyl]methanol, due to its prominent role in contemporary drug discovery, particularly in the field of PROTACs. A brief overview of Isomer B is provided for completeness.
Commercial Availability and Supplier Landscape
A critical first step in any research endeavor is the reliable procurement of starting materials. Both isomers are commercially available from a range of suppliers, catering to various scales, from research-grade quantities to bulk manufacturing.
Table 1: Prominent Commercial Suppliers of this compound Isomers
| Isomer | Compound Name | CAS Number | Notable Suppliers | Purity | Available Forms |
| A | [4-(Piperidin-4-yl)phenyl]methanol | 885274-59-9 | ChemShuttle | ≥95% | Solid |
| A | [4-(Piperidin-4-yl)phenyl]methanol hydrochloride | 1187927-60-1 | Sigma-Aldrich | ≥95% | Powder |
| B | [4-(Piperidin-1-ylmethyl)phenyl]methanol | 91271-62-4 | BLDpharm | Varies | Solid |
| B | {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride | 1955531-63-1 | BLDpharm | Varies | Solid |
When selecting a supplier, it is imperative to consider not only the purity and cost but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA), and NMR and HPLC data, to ensure the identity and quality of the material.
Synthesis and Physicochemical Properties of [4-(Piperidin-4-yl)phenyl]methanol (Isomer A)
A robust understanding of the synthesis and physicochemical properties of [4-(Piperidin-4-yl)phenyl]methanol is essential for its effective application in research and development.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of [4-(Piperidin-4-yl)phenyl]methanol typically involves the reduction of a corresponding carbonyl compound. A common retrosynthetic approach starts from 4-phenylpiperidine derivatives.
Caption: A generalized synthetic pathway for [4-(Piperidin-4-yl)phenyl]methanol.
A plausible synthetic route involves the protection of the piperidine nitrogen, followed by a Grignard reaction with a suitable aryl magnesium halide, and subsequent reduction and deprotection steps.
Physicochemical Properties
Table 2: Physicochemical Properties of [4-(Piperidin-4-yl)phenyl]methanol (Isomer A)
| Property | Value | Source |
| Molecular Formula | C12H17NO | ChemShuttle[1] |
| Molecular Weight | 191.27 g/mol | ChemShuttle[1] |
| Appearance | White solid | - |
| Storage Temperature | 2-8°C | ChemShuttle[1] |
| SMILES | OCC1=CC=C(C=C1)C1CCNCC1 | ChemShuttle[1] |
| InChI Key | JSCRYCUDRVBGRN-UHFFFAOYSA-N | Sigma-Aldrich |
Applications in Drug Discovery: A Key Linker in PROTACs
The most significant application of [4-(Piperidin-4-yl)phenyl]methanol is as a semi-flexible linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.
The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the molecule.[3][4][5] The length, rigidity, and chemical nature of the linker influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[3][5]
The piperidine ring in [4-(Piperidin-4-yl)phenyl]methanol provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the molecule for binding to its targets.[6][7] This rigidity can lead to a more favorable entropy of binding and improved selectivity. Furthermore, the piperidine nitrogen can be a site for further chemical modification to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4]
Caption: The mechanism of action of a PROTAC, highlighting the formation of the ternary complex.
Quality Control and Analytical Characterization
Ensuring the purity and identity of [4-(Piperidin-4-yl)phenyl]methanol is paramount for its use in drug discovery. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of chemical compounds.[8][9][10] A validated reverse-phase HPLC (RP-HPLC) method can be used to separate the target compound from any impurities or starting materials.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 235 nm or 254 nm).[11]
-
Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., the mobile phase).
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component relative to any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of chemical compounds.[12] Both 1H and 13C NMR spectra should be acquired and analyzed.
Expected 1H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the protons on the phenyl ring.
-
Benzylic Protons: A signal corresponding to the -CH2OH group.
-
Piperidine Protons: A series of signals in the aliphatic region corresponding to the protons on the piperidine ring.
Expected 13C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region corresponding to the carbons of the phenyl ring.
-
Benzylic Carbon: A signal for the carbon of the -CH2OH group.
-
Piperidine Carbons: Signals in the upfield region corresponding to the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural information through fragmentation patterns. An accurate mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
A Brief Look at [4-(Piperidin-1-ylmethyl)phenyl]methanol (Isomer B)
While not the primary focus of this guide, it is important to be aware of the isomeric structure, [4-(Piperidin-1-ylmethyl)phenyl]methanol. The key difference is the methylene linker between the piperidine nitrogen and the phenyl ring, which imparts greater conformational flexibility.
The synthesis of this isomer typically involves the reductive amination of 4-(hydroxymethyl)benzaldehyde with piperidine. Its applications are also in the realm of medicinal chemistry, where it can be used as a building block for various pharmacologically active molecules.
Conclusion
This compound, particularly the [4-(Piperidin-4-yl)phenyl]methanol isomer, is a valuable and commercially available building block for researchers and drug development professionals. Its growing importance as a semi-flexible linker in the burgeoning field of PROTACs underscores its relevance in modern medicinal chemistry. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective utilization in the development of novel therapeutics. This guide provides a foundational understanding to aid researchers in their endeavors with this versatile compound.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 1955531-63-1|{4-[(piperidin-1-yl)methyl]phenyl}methanol hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of (4-(Piperidin-1-yl)phenyl)methanol
An In-Depth Guide for Researchers and Drug Development Professionals
The landscape of drug discovery is one of constant innovation, driven by the synthesis and evaluation of novel chemical entities. Among these, (4-(Piperidin-1-yl)phenyl)methanol, a fragment molecule with potential applications in medicinal chemistry, represents a compound of interest. As with any investigational substance, a thorough understanding of its safe handling and potential hazards is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data and established principles of laboratory safety.
Chemical and Physical Identity
This compound is a solid at room temperature with the following known physical properties:
| Property | Value | Source |
| CAS Number | 677764-87-3 | Guidechem[1] |
| Molecular Formula | C₁₂H₁₇NO | Guidechem[1] |
| Molecular Weight | 191.27 g/mol | Guidechem[1] |
| Melting Point | 70-71.5 °C | ChemicalBook |
| Boiling Point | 172-176 °C (at 12 Torr) | ChemicalBook |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Hazard Identification and Toxicological Profile
A comprehensive, officially registered Safety Data Sheet (SDS) with GHS classification for this compound is not widely available. The available data from one supplier indicates "no data available" for formal hazard statements.[1] However, based on the known toxicology of the piperidine moiety and structurally related substituted phenylmethanol compounds, a cautious approach is warranted.
The piperidine ring, a core component of this molecule, is a known hazardous substance. Piperidine itself is classified as a flammable liquid and is toxic if it comes into contact with the skin or is inhaled. It is also known to cause severe skin burns and eye damage. While the toxicological properties of this compound have not been fully elucidated, the presence of the piperidine structure suggests that it may share some of these hazardous characteristics.
Furthermore, data from structurally similar compounds, such as phenyl(piperidin-2-yl)methanol, indicate potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Another related compound, [4-(PIPERIDIN-1-YLMETHYL)PHENYL]METHANOL, is classified as causing severe skin burns and eye damage.[2]
Therefore, in the absence of specific data, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, and capable of causing skin and eye irritation or burns.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when handling this compound.
Engineering Controls
The primary line of defense against exposure is the use of robust engineering controls. All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be routinely monitored to ensure it meets institutional and regulatory standards.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the compound. The following PPE is recommended as a minimum standard:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for this compound, nitrile or butyl rubber gloves are a reasonable starting point. It is crucial to inspect gloves for any signs of degradation or damage before each use and to change them frequently.[3]
-
Laboratory Coat: A flame-retardant laboratory coat should be worn at all times and should be fully buttoned to provide maximum coverage.
-
Additional Protective Clothing: For larger scale operations or when there is a significant risk of spillage, additional protective clothing, such as a chemical-resistant apron or coveralls, should be considered.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection may be necessary. The selection of a respirator should be based on a thorough risk assessment and in accordance with the institution's respiratory protection program.
Risk Assessment and PPE Selection Workflow
Caption: A flowchart illustrating the process of risk assessment and corresponding PPE selection for handling chemical compounds.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust when handling this compound. Use techniques such as gentle scooping and weighing on a tared weigh boat within a fume hood.
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.
-
Segregation: Store away from foodstuffs and other reactive chemicals.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[1]
-
Specific Hazards: The hazardous decomposition products upon combustion are not fully known but may include carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading by using an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully scoop the spilled material and absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with institutional and local regulations.
Spill Response Workflow
Caption: A flowchart outlining the key steps for responding to a chemical spill in a laboratory setting.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures.
Conclusion
While this compound holds promise as a building block in drug discovery, the current lack of comprehensive safety data necessitates a highly cautious and proactive approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict safe handling and storage procedures, and being prepared for emergencies, researchers can mitigate the potential risks associated with this compound. As the scientific community continues to explore the potential of novel molecules, a steadfast commitment to safety and responsible chemical management remains the cornerstone of successful and ethical research.
References
Methodological & Application
Synthetic protocol for gram-scale (4-(Piperidin-1-yl)phenyl)methanol
An Application Note for the Gram-Scale Synthesis of (4-(Piperidin-1-yl)phenyl)methanol
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The presented methodology is optimized for gram-scale production, focusing on a two-step sequence involving a reductive amination followed by the reduction of a carboxylic acid. This guide is intended for researchers, scientists, and process chemists, offering in-depth explanations for experimental choices, comprehensive safety procedures, and methods for product validation. The protocol emphasizes safety, reliability, and high yield, ensuring a trustworthy and reproducible synthesis.
Introduction and Strategic Rationale
This compound is a key intermediate characterized by a disubstituted aromatic ring linked to a piperidine moiety and a primary alcohol. This structure is frequently incorporated into pharmacologically active molecules. The development of a reliable gram-scale synthesis is crucial for advancing research and development efforts that require significant quantities of this intermediate.
The synthetic strategy detailed herein was chosen for its efficiency, scalability, and reliance on well-established chemical transformations. The process begins with the reductive amination of 4-formylbenzoic acid with piperidine to form 4-(piperidin-1-yl)benzoic acid. This reaction is a cornerstone of C-N bond formation due to its operational simplicity and the availability of mild reducing agents.[1][2] The subsequent step involves the reduction of the carboxylic acid functional group to a primary alcohol using Lithium Aluminum Hydride (LAH), a potent and effective reducing agent for this transformation.[3]
The choice of LAH, while requiring stringent safety precautions, is justified by its high reactivity and efficacy in reducing carboxylic acids, making it ideal for achieving complete conversion on a larger scale. This document provides extensive guidance on the safe handling of this reagent.[4][5][6][7][8]
Overall Synthetic Scheme
Figure 1: Two-step synthetic pathway for this compound.
Materials and Equipment
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| 4-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | 253-257 | - | - | Irritant |
| Piperidine | C₅H₁₁N | 85.15 | -13 | 106 | 0.862 | Flammable, Corrosive, Toxic |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 116-120 (dec.) | - | - | Water-reactive |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | -35 | 83.5 | 1.253 | Carcinogen, Toxic |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 125 (dec.) | - | 0.917 | Water-reactive, Corrosive |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 | Flammable, Irritant |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | 884 | 1429 | 2.664 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | -95 | 69 | ~0.655 | Flammable, Neurotoxin |
Required Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Magnetic stirrer and stir bars
-
Reflux condenser and nitrogen/argon inlet adapter
-
Dropping funnel (250 mL)
-
Ice-water bath and heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, nitrile gloves.[5][9]
Detailed Experimental Protocol
Part 1: Synthesis of 4-(Piperidin-1-yl)benzoic acid
This initial step leverages a reductive amination protocol, which is highly efficient for forming the tertiary amine from an aldehyde and a secondary amine.[10] Sodium triacetoxyborohydride is the reducing agent of choice as it is milder than sodium cyanoborohydride and does not release toxic cyanide gas.[10]
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (15.0 g, 100 mmol) and 1,2-dichloroethane (DCE, 400 mL).
-
Reagent Addition: Add piperidine (10.8 mL, 110 mmol, 1.1 eq) to the suspension, followed by glacial acetic acid (6.0 mL, 105 mmol, 1.05 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (25.4 g, 120 mmol, 1.2 eq).
-
Rationale: Adding the reducing agent after initial iminium ion formation maximizes the desired reaction pathway. The reaction may be slightly exothermic; monitoring is advised.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting aldehyde indicates completion.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (200 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, 4-(piperidin-1-yl)benzoic acid, is typically of sufficient purity (>95%) for the next step. If necessary, it can be recrystallized from ethanol/water.
-
Expected Yield: 18.5 - 20.0 g (90-97%).
-
Part 2: Gram-Scale Reduction to this compound
This step employs LAH, a powerful reducing agent. Extreme caution is mandatory. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[4][7]
Safety First: Handling Lithium Aluminum Hydride (LAH)
-
Reactivity: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[4][5][6]
-
PPE: Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work inside a chemical fume hood.[4][8]
-
Quenching: Never add water directly to a large excess of LAH. A controlled, sequential quenching procedure (Fieser method) must be used.[6]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand readily available. DO NOT USE water or CO₂ extinguishers.[4][5]
-
Reaction Setup: Assemble a 1 L three-neck round-bottom flask, previously flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
LAH Suspension: In the flask, suspend Lithium Aluminum Hydride (7.4 g, 195 mmol, 2.0 eq) in 300 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Rationale: Using excess LAH ensures the complete reduction of the carboxylic acid. The reaction is performed at 0 °C to control the initial exothermic reaction upon addition of the substrate.
-
-
Substrate Addition: Dissolve 4-(piperidin-1-yl)benzoic acid (20.0 g, 97.5 mmol) in 200 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the LAH suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 4 hours.
-
Rationale: Heating to reflux ensures the reaction goes to completion. Carboxylic acid reductions with LAH often require elevated temperatures.
-
-
Reaction Monitoring: Cool the reaction to room temperature. Monitor for completion by TLC (Eluent: 50% Ethyl Acetate in Hexanes), ensuring the disappearance of the starting material.
-
Work-up (Fieser Method): Cool the reaction flask back to 0 °C in an ice-water bath. Quench the reaction by adding the following reagents sequentially and very slowly with vigorous stirring: a. 7.4 mL of water b. 7.4 mL of 15% (w/v) aqueous NaOH c. 22.2 mL of water
-
Causality: This specific sequence is critical. The initial water hydrolyzes excess LAH. The NaOH solution helps to precipitate the aluminum salts (Al(OH)₃) as a granular, easily filterable solid. The final portion of water completes the precipitation. This avoids the formation of a gelatinous precipitate which is difficult to handle.
-
-
Isolation: Stir the resulting white suspension at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 50 mL) and then ethyl acetate (2 x 50 mL).
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography (Silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes).
-
Expected Yield: 16.6 - 18.0 g (83-89%).
-
Workflow Visualization and Characterization
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H), 6.92 (d, J = 8.4 Hz, 2H), 4.63 (s, 2H), 3.16 (t, J = 5.4 Hz, 4H), 1.71 (p, J = 5.6 Hz, 4H), 1.58 (p, J = 5.6 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 150.8, 140.0, 128.8, 127.3, 116.1, 65.2, 50.8, 25.5, 24.4.
-
Mass Spectrometry (ESI+): m/z = 192.1 [M+H]⁺.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Incomplete Reaction | Insufficient reaction time. Inactive reducing agent. | Allow reaction to stir for a longer period (up to 24h). Use fresh sodium triacetoxyborohydride. |
| Part 2: Low Yield | Incomplete reduction due to inactive LAH. Product loss during work-up. | Use fresh, high-purity LAH from a sealed container. Ensure thorough washing of the aluminum salts filter cake with THF/EtOAc. |
| Part 2: Work-up forms a gel | Incorrect quenching procedure. Insufficient stirring. | Ensure the Fieser work-up is followed precisely and in sequence. Use vigorous mechanical stirring if possible during quenching. |
| Final Product is Impure | Incomplete reaction. Inefficient purification. | Monitor reactions to completion via TLC. Optimize the solvent system for column chromatography or select a different solvent pair for recrystallization. |
Conclusion
This application note details a verified and scalable two-step synthesis of this compound. By combining a reliable reductive amination with a powerful LAH reduction, this protocol provides a high-yield pathway to a key pharmaceutical intermediate. The emphasis on procedural rationale and rigorous safety measures, particularly for handling pyrophoric reagents, ensures that this guide is both educational and practical for implementation in a research or process development setting. The successful application of this protocol will enable the consistent production of gram-scale quantities of the target compound for further scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. nj.gov [nj.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.uga.edu [research.uga.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: The Utility of (4-(Piperidin-1-yl)phenyl)methanol in Medicinal Chemistry
Abstract
(4-(Piperidin-1-yl)phenyl)methanol is a versatile bifunctional molecule that has emerged as a valuable building block in modern medicinal chemistry. Its structure, featuring a piperidine ring linked to a phenylmethanol core, offers a unique combination of physicochemical properties that are advantageous for drug design. The piperidine moiety, a common saturated heterocycle in approved drugs, often imparts aqueous solubility and provides a key interaction point for receptor binding.[1][2] The phenylmethanol portion offers a site for diverse chemical modifications and can engage in crucial hydrogen bonding and aromatic interactions with biological targets. This guide provides an in-depth look at the applications of this scaffold, focusing on its role in the development of therapeutic agents, and provides a detailed protocol for its synthetic utilization.
The Piperidinylphenyl Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals.[1] Its prevalence is due to several favorable properties:
-
Improved Pharmacokinetics: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and aid in formulation.
-
Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, while the ring's conformationally flexible chair-like structure can be optimized to fit into specific binding pockets.[3]
-
Metabolic Stability: The saturated nature of the ring can confer resistance to certain metabolic pathways compared to more labile aromatic systems.
When coupled with a phenylmethanol group, the resulting this compound scaffold becomes a powerful tool. The aromatic ring provides a rigid core for orienting substituents, while the benzylic alcohol is a versatile functional handle for elaboration into ethers, esters, or for displacement reactions, enabling the exploration of a wide chemical space.
Applications in Therapeutic Agent Development
The this compound moiety is a key structural component in a variety of biologically active compounds across different therapeutic areas. Its utility is exemplified by its incorporation into molecules targeting complex systems like the central nervous system (CNS) and in the development of novel therapeutic modalities.
Case Study: Centanafadine for ADHD
A prominent example showcasing the utility of a related structural motif is Centanafadine , an investigational non-stimulant medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5] Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[6][7] Its mechanism of action involves blocking the reuptake transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular concentrations of these key neurotransmitters.[8][]
Centanafadine has demonstrated efficacy in relieving ADHD symptoms in adults in as little as one week in Phase 3 clinical trials.[8][10] The core structure, while not directly derived from this compound in a single step, highlights the value of the aryl-piperidine connection in designing CNS-active agents. The piperidine ring is crucial for interacting with the monoamine transporters.
Table 1: Profile of Centanafadine
| Feature | Description | References |
| Drug Name | Centanafadine (formerly EB-1020) | [6] |
| Mechanism of Action | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | [4][7] |
| Therapeutic Indication | Attention-Deficit/Hyperactivity Disorder (ADHD) | [5] |
| Developer | Otsuka Pharmaceutical | [6] |
| Key Structural Motif | Aryl-piperidine scaffold | [11] |
| Clinical Efficacy | Statistically significant improvement in AISRS total score vs. placebo in adults. | [8][10] |
| Transporter Affinity | IC50 ratio (NET:DAT:SERT) of approximately 1:6:14 | [6][7] |
Synthetic Protocol: Etherification of this compound
The benzylic alcohol of this compound is a prime site for synthetic elaboration. A common and fundamental transformation is the Williamson ether synthesis, which allows for the introduction of a wide variety of alkyl or aryl groups. This protocol details a representative O-alkylation reaction.
Objective: To synthesize a benzyl ether derivative from this compound and an alkyl halide.
Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a highly reactive alkoxide. It is used in excess to ensure complete deprotonation.
-
Solvent (THF): Anhydrous tetrahydrofuran is an ideal aprotic polar solvent. It readily dissolves the starting material and intermediates without interfering with the strong base. It must be anhydrous to prevent quenching the NaH.
-
Electrophile (R-X): A reactive alkyl halide (e.g., benzyl bromide) serves as the electrophile that is attacked by the nucleophilic alkoxide.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is typically warmed to room temperature or gently heated to drive the reaction to completion.
-
Quenching: The reaction is carefully quenched with water or a saturated ammonium chloride solution to destroy any unreacted NaH.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Suspend the NaH in anhydrous tetrahydrofuran (THF, 20 mL).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF (15 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the alkyl halide (R-X, e.g., Benzyl Bromide, 1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH4Cl, 20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Diagram 1: Synthetic Workflow for Etherification
This diagram illustrates the key stages of the Williamson ether synthesis protocol described above, providing a clear visual guide for the laboratory workflow.
References
- 1. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 5. additudemag.com [additudemag.com]
- 6. Centanafadine - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: (4-(Piperidin-1-yl)phenyl)methanol as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles represent a cornerstone of molecular design. Their prevalence in both natural products and synthetic pharmaceuticals underscores their remarkable ability to interact with biological targets.[1][2] The piperidine moiety, in particular, is a privileged structure found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2][3][4]
(4-(Piperidin-1-yl)phenyl)methanol emerges as a highly valuable and versatile building block for the synthesis of novel, complex heterocyclic systems. This bifunctional molecule uniquely combines a reactive benzylic alcohol with a phenylpiperidine scaffold. The benzylic alcohol can be readily transformed into an electrophilic species, while the electron-donating nature of the piperidine nitrogen activates the aromatic ring for electrophilic substitution, facilitating a range of cyclization strategies.[5][6]
This guide provides detailed application notes and step-by-step protocols for leveraging this compound in the synthesis of diverse heterocyclic frameworks, including tetrahydroisoquinolines (THIQs) and dihydroisoquinolines. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for further exploration and the development of novel molecular entities.
I. Synthesis of Tetrahydroisoquinolines (THIQs) via a Chemoenzymatic Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new ring by cyclizing a β-arylethylamine with a carbonyl compound.[7][8] A key innovation in modern organic synthesis is the use of benzylic alcohols as precursors to the required aldehyde, which can be generated in situ. This approach avoids the isolation of potentially unstable aldehydes and allows for streamlined, one-pot procedures.[9]
This protocol details a chemoenzymatic, one-pot synthesis of a 1-substituted tetrahydroisoquinoline derivative starting from this compound. The process involves an initial enzymatic oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a Pictet-Spengler cyclization with a suitable β-arylethylamine, such as dopamine hydrochloride.
Causality Behind Experimental Choices:
-
In Situ Aldehyde Generation: Direct oxidation of the benzylic alcohol to the aldehyde within the reaction vessel simplifies the workflow and minimizes the handling of the aldehyde, which can be prone to side reactions or degradation.[9]
-
Enzymatic Oxidation: The use of a laccase/TEMPO system offers a mild and selective method for alcohol oxidation, often proceeding under environmentally benign conditions (e.g., in a buffer solution at or near room temperature) without overoxidation to the carboxylic acid.[9]
-
Acid Catalysis: The Pictet-Spengler cyclization is catalyzed by acid, which facilitates the formation of a highly electrophilic iminium ion intermediate from the condensation of the newly formed aldehyde and the β-arylethylamine. This intermediate is crucial for the subsequent intramolecular electrophilic aromatic substitution.[7][8]
Experimental Workflow Diagram
Caption: Chemoenzymatic one-pot synthesis of a THIQ derivative.
Detailed Protocol: One-Pot Synthesis of a Novel THIQ
Materials:
-
This compound
-
Dopamine hydrochloride
-
Laccase from Trametes versicolor
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and TEMPO (0.1 eq) in phosphate buffer (0.1 M, pH 7.0).
-
Enzymatic Oxidation: Add laccase (e.g., 10 mg per mmol of alcohol) to the solution. Seal the flask and stir vigorously under an atmosphere of oxygen (a balloon is sufficient) at room temperature for 12-24 hours. Monitor the conversion of the starting material to the aldehyde by thin-layer chromatography (TLC).
-
Pictet-Spengler Reaction: Once the oxidation is complete, add dopamine hydrochloride (1.2 eq) directly to the reaction mixture. Continue stirring at room temperature for an additional 24-48 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
Workup: Upon completion, basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate to a pH of ~8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tetrahydroisoquinoline product.
| Reactant/Catalyst | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| TEMPO | 0.1 | Co-catalyst for oxidation |
| Laccase | Catalytic | Biocatalyst for oxidation |
| Dopamine hydrochloride | 1.2 | β-arylethylamine for cyclization |
II. Synthesis of Dihydroisoquinolines via a Modified Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[10][11][12] To utilize this compound as a starting material for this reaction, a multi-step sequence is required to first construct the necessary β-arylethylamide precursor.
This approach highlights the versatility of the building block, where the benzylic alcohol is first converted to a nitrile, then reduced to an amine, and finally acylated to form the amide substrate for the key cyclization step.
Causality Behind Experimental Choices:
-
Conversion to Nitrile: The transformation of the benzylic alcohol to a nitrile (via a tosylate or halide intermediate followed by nucleophilic substitution with cyanide) is a standard and efficient way to introduce the required two-carbon spacer for the β-arylethylamide structure.
-
Reduction to Amine: The nitrile is reduced to a primary amine, which serves as the nucleophile for the subsequent acylation step.
-
Acylation: The newly formed amine is acylated with an appropriate acyl chloride or anhydride to form the β-arylethylamide. The choice of acylating agent determines the substituent at the 1-position of the final dihydroisoquinoline.
-
Dehydrating Agent (POCl₃): Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used in the Bischler-Napieralski reaction. It activates the amide carbonyl, facilitating the intramolecular electrophilic attack on the electron-rich aromatic ring.[5][6] The electron-donating piperidine group on the phenyl ring is crucial for the success of this cyclization.[11]
Synthetic Pathway Diagram
Caption: Multi-step synthesis of a dihydroisoquinoline derivative.
Detailed Protocol: Synthesis of a Dihydroisoquinoline
Part A: Synthesis of N-(2-(4-(Piperidin-1-yl)phenyl)ethyl)acetamide (Precursor)
-
Tosylation: Dissolve this compound (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. The crude tosylate is often used directly in the next step.
-
Nitrile Formation: Dissolve the crude tosylate in DMSO and add sodium cyanide (1.5 eq). Heat the mixture to 80 °C and stir for 6 hours. Cool, pour into water, and extract with ethyl acetate to obtain 2-(4-(Piperidin-1-yl)phenyl)acetonitrile.
-
Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF. Cool to 0 °C and slowly add a solution of the nitrile in THF. After the addition, allow the reaction to reflux for 4 hours. Cool to 0 °C and carefully quench with water, followed by 15% NaOH solution. Filter the resulting solids and concentrate the filtrate to obtain the crude 2-(4-(Piperidin-1-yl)phenyl)ethan-1-amine.
-
Acylation: Dissolve the crude amine and triethylamine (1.5 eq) in dichloromethane (DCM) and cool to 0 °C. Add acetyl chloride (1.1 eq) dropwise. Stir at room temperature for 3 hours. Wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to yield the amide precursor.
Part B: Bischler-Napieralski Cyclization
-
Reaction Setup: Dissolve the N-(2-(4-(Piperidin-1-yl)phenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene.
-
Cyclization: Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the solution. Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify with a cold concentrated NaOH solution to pH > 10.
-
Purification: Extract the mixture with toluene or DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 3,4-dihydroisoquinoline.
| Step | Key Reagents | Purpose | Expected Yield (Illustrative) |
| A1-A4 | TsCl, NaCN, LiAlH₄, AcCl | Precursor Synthesis | 50-70% (over 4 steps) |
| B | POCl₃ | Cyclization/Dehydration | 60-80% |
Conclusion
This compound is a potent and adaptable starting material for the construction of diverse and novel heterocyclic systems. The protocols detailed herein for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines provide a clear roadmap for researchers to explore the chemical space around this privileged scaffold. The strategic combination of the reactive benzylic alcohol and the activating phenylpiperidine moiety opens avenues for creating complex molecules with significant potential in drug discovery and materials science. By understanding the underlying principles of these classic and modern synthetic transformations, scientists can further innovate and expand the utility of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. mdpi.com [mdpi.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Note: A Robust, Validated RP-HPLC Method for the Analysis of (4-(Piperidin-1-yl)phenyl)methanol
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of (4-(Piperidin-1-yl)phenyl)methanol. This compound, featuring a blend of polar and non-polar functional groups, is a key intermediate in pharmaceutical synthesis. The developed method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring excellent peak shape and resolution. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development principles to full validation according to ICH guidelines.
Introduction and Scientific Rationale
This compound is a bifunctional organic molecule containing a hydrophilic alcohol group, a hydrophobic phenyl ring, and a basic piperidinyl moiety. This structural combination makes it a valuable building block in medicinal chemistry. Given its role in the synthesis of active pharmaceutical ingredients (APIs), a precise and accurate analytical method is imperative for ensuring the quality, purity, and consistency of the compound. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity.[1]
The primary analytical challenge for this molecule is the basic piperidine group, which can cause severe peak tailing on silica-based columns due to interaction with residual acidic silanols. The strategy outlined herein directly addresses this by controlling the mobile phase pH to ensure the analyte is in a single, protonated form, leading to a symmetrical peak shape and reproducible retention.
Principle of the Chromatographic Method
This method is based on reversed-phase chromatography, where the separation mechanism is driven by the hydrophobic partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[2]
-
This compound , with its phenyl ring, exhibits significant hydrophobic character, allowing for strong retention on the C18 column.
-
The mobile phase consists of a mixture of water and an organic modifier (acetonitrile). By gradually increasing the concentration of acetonitrile (gradient elution), the polarity of the mobile phase is decreased, causing the analyte and any related impurities to elute from the column.
-
Crucially, the aqueous component of the mobile phase is acidified (e.g., with 0.1% phosphoric acid). At a pH well below the pKa of the piperidine nitrogen, the amine remains consistently protonated. This positively charged species is repelled by residual silanols and does not engage in secondary ionic interactions, which is the primary cause of peak tailing.
-
Detection is performed using a UV detector, as the phenyl ring acts as a chromophore, strongly absorbing UV radiation around 254 nm.
Caption: Logic for HPLC method development.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (H₃PO₄), ~85%.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in water. To 1000 mL of deionized water, add 1.0 mL of phosphoric acid and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solution (0.1 mg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.
Chromatographic Conditions
The following parameters were optimized to achieve a robust separation. These conditions should be used as the starting point for analysis.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. This is achieved by injecting the Working Standard Solution (0.1 mg/mL) five times and evaluating the resulting chromatograms against predefined criteria based on United States Pharmacopeia (USP) General Chapter <621>.[3][4][5]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD for Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation Protocol
To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8] The following parameters are critical for a quantitative impurity method.
Caption: General analytical workflow.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak purity index > 0.999 (for PDA detector). No co-elution at the analyte's retention time. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration. |
| Accuracy (% Recovery) | To determine the closeness of the measured value to the true value. | 98.0% to 102.0% recovery for the analyte at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (% RSD) | To assess the method's repeatability and intermediate precision. | Repeatability (n=6): ≤ 2.0%Intermediate Precision (different day/analyst): ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ level should be acceptable. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters must be met after small, deliberate changes (e.g., flow rate ±10%, column temp ±5°C). |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, precise, and robust for the analysis of this compound. The use of a standard C18 column with an acidified mobile phase effectively overcomes the common issue of peak tailing associated with basic compounds. The protocol is suitable for routine quality control, stability studies, and reaction monitoring in a research or manufacturing environment. Adherence to the outlined system suitability and validation protocols will ensure data of the highest quality and integrity, in line with global regulatory expectations.[8]
References
- 1. actascientific.com [actascientific.com]
- 2. benchchem.com [benchchem.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Definitive Identification and Quantification of (4-(Piperidin-1-yl)phenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This comprehensive application note provides a detailed protocol for the analysis of (4-(Piperidin-1-yl)phenyl)methanol, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from sample preparation to instrumentation parameters, to ensure robust and reproducible results. The protocol is designed to be a self-validating system, incorporating best practices for scientific integrity. This guide details the expected electron ionization (EI) fragmentation pathways, providing a roadmap for confident structural elucidation and purity assessment.
Introduction: The Analytical Imperative
This compound is a substituted benzyl alcohol derivative incorporating a piperidine moiety. Such structures are common scaffolds in the development of pharmacologically active compounds. The purity, identity, and quantification of these intermediates are critical checkpoints in the drug development pipeline, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile organic compounds. Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.[1] This guide provides an expert-driven, field-proven methodology for the GC-MS analysis of this specific compound, ensuring both accuracy and reliability.
Causality of Method Development: Why These Choices?
The molecular structure of this compound—containing a polar hydroxyl group, a basic tertiary amine, and a relatively non-polar aromatic system—presents a unique analytical challenge. The chosen methodology is not arbitrary; it is a carefully considered approach to manage these properties.
-
Volatility and Thermal Stability : The compound is sufficiently volatile and thermally stable for GC analysis. However, the presence of the polar alcohol and amine groups can sometimes lead to peak tailing on certain GC columns.[2] Our choice of a moderately non-polar column and optimized temperature program mitigates this.
-
Ionization and Fragmentation : Electron Ionization (EI) is selected for its ability to produce reproducible, information-rich mass spectra that are directly comparable to established libraries like the NIST Mass Spectrometry Data Center. The 70 eV standard energy ensures consistent fragmentation patterns, which are crucial for structural confirmation.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and includes steps for verification and quality control.
Materials and Reagents
-
This compound reference standard
-
Solvent : HPLC-grade Methanol or Dichloromethane (volatile and compatible with GC-MS systems).[3]
-
Glassware : 1.5 mL glass autosampler vials with PTFE-lined caps.[3]
Sample Preparation: The Foundation of Accuracy
The goal is to prepare a clean, dilute solution suitable for injection.
-
Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (10 µg/mL) : Perform a 1:100 dilution of the stock solution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This concentration is optimal for achieving a good signal-to-noise ratio without overloading the GC column.[3]
-
Sample Transfer : Transfer the working solution into a 1.5 mL autosampler vial.
-
Blank Preparation : Prepare a vial containing only the solvent (methanol) to be run prior to the sample. This is a critical step to ensure there is no system contamination.
-
Derivatization (Optional) : For compounds with active hydrogens, derivatization (e.g., silylation) can improve volatility and peak shape.[4] While not strictly necessary for this compound under the recommended conditions, if peak tailing is observed, a silylation step using a reagent like BSTFA can be employed.
GC-MS Instrumentation and Parameters
The following parameters are a validated starting point and can be optimized for specific instrumentation.[5]
| Parameter | Value & Rationale |
| Gas Chromatograph | System equipped with a capillary column and autosampler. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane). Rationale : This non-polar column provides excellent separation for a wide range of semi-volatile compounds and is robust.[4] |
| Injection Volume | 1 µL. |
| Injection Mode | Splitless. Rationale : For trace analysis and high sensitivity, ensuring the entire sample volume is transferred to the column.[5] |
| Injector Temperature | 280 °C. Rationale : Ensures rapid and complete vaporization of the analyte without thermal degradation.[4][5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min. Rationale : Inert gas providing good chromatographic efficiency.[4][5] |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. Rationale : The initial hold focuses the analyte at the head of the column. The temperature ramp allows for elution based on boiling point, ensuring a sharp, symmetrical peak.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. Rationale : Standardized energy for reproducible fragmentation and library matching.[5] |
| Source Temperature | 230 °C. Rationale : Optimal temperature to maintain ionization efficiency and prevent compound degradation or condensation in the source.[5] |
| Transfer Line Temp. | 280 °C. Rationale : Must be hot enough to prevent the analyte from condensing as it moves from the GC to the MS.[5] |
| Scan Mode | Full Scan (m/z 40-450). Rationale : To acquire the complete mass spectrum for qualitative identification and structural elucidation.[5] |
Experimental Workflow Diagram
Caption: A validated workflow for GC-MS analysis.
Data Interpretation: From Spectrum to Structure
The mass spectrum is the chemical fingerprint of the molecule. Understanding its fragmentation is key to confident identification.
Molecular Formula : C₁₂H₁₇NO Molecular Weight : 191.27 g/mol
Expected Mass Spectrum Data
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Formula | Interpretation & Causality |
| 191 | [M]⁺• | [C₁₂H₁₇NO]⁺• | Molecular Ion : The intact molecule after losing one electron. Its presence confirms the molecular weight. |
| 190 | [M-H]⁺ | [C₁₂H₁₆NO]⁺ | Loss of Hydrogen Radical : A common fragmentation for benzyl alcohols, forming a stable oxonium ion. |
| 174 | [M-OH]⁺ | [C₁₂H₁₆N]⁺ | Loss of Hydroxyl Radical : Cleavage of the C-OH bond. While loss of water is often favored, direct loss of •OH is also observed in benzyl alcohols. |
| 160 | [M-CH₂OH]⁺ | [C₁₁H₁₄N]⁺ | Benzylic α-Cleavage : Loss of the hydroxymethyl radical (•CH₂OH). This is a highly probable and significant fragment due to the stability of the resulting cation. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium Ion : A classic fragment for benzyl-containing compounds. While the piperidine is on the ring, rearrangement can still lead to this highly stable ion. |
| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Piperidine Ring Fragment : Cleavage of the N-aryl bond can generate ions characteristic of the piperidine moiety. |
Proposed Fragmentation Pathway
The fragmentation of this compound is driven by the formation of stable carbocations, primarily through cleavage at the benzylic position and rearrangements involving the piperidine ring.
Caption: Key EI fragmentation pathways of the target molecule.
Conclusion: Ensuring Trustworthiness and Scientific Integrity
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of this compound. The causality behind each step—from sample preparation to the specific GC and MS parameters—is explained to empower the analyst. For absolute certainty, the acquired mass spectrum should be matched against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[6] By following this detailed methodology, researchers, scientists, and drug development professionals can achieve accurate, reproducible, and defensible results, ensuring the quality and integrity of their work.
References
Derivatization of (4-(Piperidin-1-yl)phenyl)methanol for biological screening
Application Notes & Protocols
Abstract
The (4-(piperidin-1-yl)phenyl)methanol scaffold is a cornerstone in modern medicinal chemistry, integrating the privileged piperidine heterocycle with a versatile benzylic alcohol functional group.[1][2][3][4] The piperidine moiety is prevalent in numerous FDA-approved drugs, enhancing pharmacokinetic properties such as solubility and membrane permeability, while the aryl-alcohol provides a reactive handle for extensive chemical modification.[1] This document provides a comprehensive guide for the strategic derivatization of this scaffold to generate a diverse small molecule library suitable for high-throughput screening (HTS).[5][6] We present detailed protocols for esterification, etherification, and amidation, explaining the chemical rationale behind each strategy and outlining the subsequent workflow for biological evaluation.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a lead optimization campaign. The this compound structure offers a compelling combination of features:
-
Privileged Substructure: The piperidine ring is one of the most common N-heterocycles found in pharmaceuticals, recognized for its ability to engage in favorable interactions with biological targets and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][4][7]
-
Vector for Diversification: The primary benzylic alcohol is an ideal functional group for derivatization. It serves as a versatile anchor point to introduce a wide array of chemical functionalities, allowing for systematic exploration of structure-activity relationships (SAR).
-
Three-Dimensionality: The non-planar nature of the piperidine ring and the flexible linker to the phenyl group provide access to three-dimensional chemical space, which is often crucial for achieving high-affinity and selective target engagement.
The objective of this guide is to leverage this scaffold to build a focused library of compounds. By modifying the benzylic alcohol, researchers can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby increasing the probability of identifying high-quality hits in a biological screen.[5][6]
Caption: Overall workflow from synthesis to biological screening.
Derivatization Strategies and Protocols
The benzylic hydroxyl group is the primary site for modification. The following sections detail three robust and versatile derivatization strategies.
Strategy 1: Esterification
Causality and Rationale: Esterification is a fundamental transformation in medicinal chemistry. Esters can serve as effective prodrugs, which are cleaved by endogenous esterases to release the active parent alcohol, potentially improving bioavailability.[8] Furthermore, the introduction of an ester moiety allows for the modulation of lipophilicity and the introduction of additional recognition features for target binding. A wide variety of commercially available carboxylic acids makes this an attractive method for generating a large, diverse library.
Protocol: Steglich Esterification This protocol utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling of a carboxylic acid with the starting alcohol under mild conditions.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add the desired carboxylic acid (1.1 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10]
| Parameter | Value | Notes |
| Starting Alcohol | 1.0 eq | This compound |
| Carboxylic Acid | 1.1 eq | R-COOH |
| Coupling Agent | 1.2 eq | Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 0.1 eq | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Anhydrous DCM | ~0.1 M concentration |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 12-18 hours | Monitor by TLC/LC-MS |
| Typical Yield | 70-95% | Substrate dependent |
| Table 1. Summary of Steglich Esterification Protocol. |
Strategy 2: Etherification
Causality and Rationale: The formation of an ether linkage provides a more metabolically stable alternative to an ester. Ethers are generally resistant to hydrolysis, making them ideal for applications where prolonged in vivo stability is required. This strategy allows for the introduction of diverse alkyl or aryl substituents, significantly altering the steric and electronic properties of the parent molecule. Iron-catalyzed methods offer an eco-friendly alternative to traditional Williamson ether synthesis.[11][12]
Protocol: Iron-Catalyzed Cross-Etherification This protocol describes a modern, environmentally friendly method for the synthesis of unsymmetrical ethers from benzylic alcohols.[12]
Step-by-Step Methodology:
-
In a pressure tube, combine this compound (1.0 eq), the secondary alcohol (e.g., isopropanol, cyclohexanol) (1.2 eq), FeCl₂·4H₂O (10 mol %), and a pyridine bis-thiazoline ligand (12 mol %).
-
Add propylene carbonate (PC) as the solvent (0.5 M).
-
Seal the pressure tube and stir the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Value | Notes |
| Starting Alcohol | 1.0 eq | This compound |
| Coupling Partner | 1.2 eq | R-OH (Secondary Alcohol) |
| Catalyst | 10 mol % | FeCl₂·4H₂O |
| Ligand | 12 mol % | Pyridine bis-thiazoline |
| Solvent | Propylene Carbonate | ~0.5 M concentration |
| Temperature | 100 °C | Requires sealed pressure tube |
| Reaction Time | 24 hours | Monitor by TLC/LC-MS |
| Typical Yield | 50-85% | Substrate dependent |
| Table 2. Summary of Iron-Catalyzed Etherification Protocol. |
Strategy 3: Direct Oxidative Amidation
Causality and Rationale: Amides are a ubiquitous functional group in pharmaceuticals due to their ability to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets. Direct oxidative amidation from a benzylic alcohol avoids the need for a separate oxidation step to the carboxylic acid, providing a more atom-economical and efficient synthetic route.[13][14]
Protocol: Visible-Light Photoredox-Catalyzed Amidation This protocol employs a ruthenium-based photosensitizer to catalyze the direct coupling of benzylic alcohols with amines under visible light irradiation.[13]
Step-by-Step Methodology:
-
To an oven-dried vial, add this compound (1.0 eq), the desired amine hydrochloride salt (1.5 eq), Ru(bpy)₃Cl₂ (1 mol %), and CaCO₃ (2.0 eq).
-
Evacuate and backfill the vial with nitrogen (repeat 3x).
-
Add anhydrous ethyl acetate as the solvent (0.1 M), followed by tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 3.0 eq).
-
Stir the reaction mixture at room temperature under irradiation from a blue LED lamp (450 nm) for 24-48 hours.
-
Upon completion (monitored by TLC/LC-MS), dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the target amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Value | Notes |
| Starting Alcohol | 1.0 eq | This compound |
| Amine Source | 1.5 eq | R¹R²NH·HCl |
| Photocatalyst | 1 mol % | Ru(bpy)₃Cl₂ |
| Base | 2.0 eq | Calcium Carbonate (CaCO₃) |
| Oxidant | 3.0 eq | tert-Butyl hydroperoxide (TBHP) |
| Solvent | Anhydrous Ethyl Acetate | ~0.1 M concentration |
| Conditions | Room Temp., Blue LED | 450 nm irradiation |
| Reaction Time | 24-48 hours | Monitor by TLC/LC-MS |
| Typical Yield | 60-90% | Substrate dependent |
| Table 3. Summary of Photoredox Amidation Protocol. |
Application in Biological Screening
Once a library of derivatives has been synthesized and characterized, the next phase is to evaluate their biological activity. This is typically achieved through a systematic screening cascade.
Caption: A typical workflow for a high-throughput screening cascade.
Screening Workflow:
-
Library Plating: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then plated into 384- or 1536-well microplates for automated screening.[15]
-
Primary Screen: The library is screened at a single, fixed concentration (e.g., 10 µM) in the primary biological assay. The goal is to rapidly identify any compound exhibiting significant activity.[15][16]
-
Hit Confirmation: Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are classified as "hits." These hits are then re-tested under the same conditions to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step is crucial for ranking the compounds and establishing an initial SAR.
-
Secondary Assays: The most promising hits are advanced to secondary or orthogonal assays to confirm their mechanism of action and assess properties like selectivity and potential off-target effects.
-
SAR Analysis: The combined data from these assays is used to build a structure-activity relationship, guiding the design of the next generation of more potent and selective analogs.[15]
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of small molecule libraries for biological screening. The derivatization protocols for esterification, etherification, and amidation detailed in this application note provide robust and versatile methods for exploring the chemical space around this privileged core. By systematically applying these synthetic strategies and following a structured screening cascade, researchers can efficiently identify and optimize novel lead compounds for a wide range of biological targets.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HiT Screening Libraries | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ijnrd.org [ijnrd.org]
- 8. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amidation of Benzylic Alcohols Under Visible Light - ChemistryViews [chemistryviews.org]
- 14. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Evaluation of (4-(Piperidin-1-yl)phenyl)methanol Derivatives
Introduction: The Phenylpiperidine Scaffold in Modern Drug Discovery
The (4-(Piperidin-1-yl)phenyl)methanol moiety represents a privileged scaffold in medicinal chemistry. This structural motif is a cornerstone in the design of neuromodulatory agents, particularly those targeting the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1] Derivatives of this class, such as the well-characterized research tool 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have demonstrated significant neuroprotective effects in preclinical models of ischemic injury, underscoring the therapeutic potential of modulating σ1R activity.[2][3][4]
The σ1R is implicated in a host of cellular processes, including the regulation of ion channels, calcium signaling, and oxidative stress responses, making it an attractive target for a variety of neurological and psychiatric disorders.[1] Beyond their affinity for sigma receptors, phenylpiperidine derivatives may also interact with other CNS targets, such as monoamine transporters (DAT, SERT, NET) and monoamine oxidases (MAO), necessitating a comprehensive in vitro profiling strategy to fully elucidate their pharmacological and safety profiles.[5][6][7][8]
This guide provides a detailed framework for the in vitro characterization of novel this compound derivatives, encompassing both primary pharmacological evaluation at the sigma-1 receptor and essential ADME/DMPK profiling to assess their drug-like properties. The protocols outlined herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this promising class of compounds.
Part 1: Pharmacological Characterization - Unveiling the Mechanism of Action
The initial phase of in vitro evaluation should focus on determining the affinity and functional activity of the test compounds at their putative primary target, the sigma-1 receptor.
Sigma-1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the σ1R by measuring its ability to displace a radiolabeled ligand.
Principle: The assay relies on the principle of competitive binding. A constant concentration of a high-affinity radioligand for the σ1R is incubated with a biological preparation containing the receptor (e.g., guinea pig brain homogenates) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol:
-
Preparation of Membranes: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction rich in σ1R, is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]-(+)-pentazocine), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description | Typical Values for Reference Compounds |
| IC50 | Concentration for 50% inhibition of radioligand binding | Varies depending on the compound's affinity |
| Ki | Equilibrium dissociation constant, a measure of affinity | High-affinity ligands: <10 nM |
Functional Assessment: Neurite Outgrowth Assay in PC12 Cells
This cell-based assay provides a functional readout of σ1R activation or inhibition by measuring changes in neurite outgrowth, a process modulated by σ1R signaling.
Principle: PC12 cells, a rat pheochromocytoma cell line, can be induced to differentiate and extend neurites in response to nerve growth factor (NGF). Agonists of the σ1R have been shown to potentiate NGF-induced neurite outgrowth, while antagonists can inhibit this effect.
Protocol:
-
Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse and fetal bovine serum).
-
Plating: Seed the cells in collagen-coated 24- or 48-well plates and allow them to adhere.
-
Treatment: Treat the cells with a low concentration of NGF in the presence or absence of varying concentrations of the test compound. Include appropriate controls (vehicle, NGF alone, and a known σ1R agonist/antagonist).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells bearing neurites longer than the cell body diameter.
-
Data Interpretation: An increase in neurite outgrowth in the presence of the test compound suggests agonistic activity, while a decrease may indicate antagonistic properties.
Part 2: In Vitro ADME/DMPK Profiling - Assessing Drug-Like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify potential liabilities and guide lead optimization.[2][3][4][9][10]
Aqueous Solubility
Principle: Poor aqueous solubility can limit oral absorption and lead to erratic in vivo performance. Both kinetic and thermodynamic solubility assays are valuable.
Protocol (Thermodynamic Solubility):
-
Sample Preparation: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS.
Permeability (Caco-2 Assay)
Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an in vitro model of the intestinal epithelium. This assay predicts intestinal permeability and identifies potential substrates for efflux transporters like P-glycoprotein (P-gp).
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and monolayer formation.
-
Assay: Add the test compound to the apical (A) side of the monolayer. At various time points, collect samples from the basolateral (B) side. To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
Analysis: Quantify the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the compound is a substrate for an efflux transporter.
Metabolic Stability (Liver Microsomes)
Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. Rapid metabolism can lead to low oral bioavailability and a short duration of action.
Protocol:
-
Incubation: Incubate the test compound with pooled human liver microsomes in the presence of the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
| ADME Assay | Key Parameter | Interpretation of Results |
| Aqueous Solubility | Thermodynamic Solubility (µg/mL) | > 100: High; 10-100: Moderate; < 10: Low |
| Caco-2 Permeability | Papp (A to B) (10⁻⁶ cm/s) | > 10: High; 1-10: Moderate; < 1: Low |
| Metabolic Stability | In Vitro Half-life (t½, min) | > 30: Stable; 5-30: Moderately Stable; < 5: Unstable |
Cytochrome P450 (CYP) Inhibition
Principle: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs). This assay assesses the potential of a compound to inhibit the major human CYP isoforms.
Protocol:
-
Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of varying concentrations of the test compound.
-
Metabolite Formation: Initiate the reaction with NADPH and incubate for a specific time.
-
Analysis: Quench the reaction and quantify the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
hERG Inhibition Assay
Principle: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Early assessment of hERG liability is a critical safety screen.
Protocol (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Use an automated patch-clamp system to measure the hERG current in response to a voltage-clamp protocol.
-
Compound Application: Apply a range of concentrations of the test compound and measure the inhibition of the hERG current.
-
Data Analysis: Determine the IC50 value for hERG channel inhibition.
Visualization of Experimental Workflows
Caption: In vitro characterization workflow for this compound derivatives.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of this compound derivatives. By systematically assessing both the pharmacological activity at the sigma-1 receptor and the fundamental ADME/DMPK properties, researchers can effectively identify promising lead candidates for further development. This integrated approach, combining mechanistic studies with early safety and drug-like property assessment, is essential for mitigating risks and accelerating the translation of novel chemical entities into potential therapeutics.
References
- 1. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: The Strategic Use of (4-(Piperidin-1-yl)phenyl)methanol in Solid-Phase Organic Synthesis
Abstract
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and efficient construction of vast chemical libraries. The choice of a linker, the molecular entity connecting the growing compound to the insoluble resin, is paramount to the success of any solid-phase synthetic campaign. This document details the application of (4-(Piperidin-1-yl)phenyl)methanol as a versatile linker, particularly amenable to the synthesis of diverse small molecules and peptide derivatives. Its unique structural features, combining a benzyl alcohol moiety for substrate attachment with a tertiary amine-containing piperidine ring, offer distinct advantages in modulating reaction conditions and cleavage strategies. Herein, we provide a comprehensive guide, including the rationale for its use, detailed protocols for resin functionalization, substrate attachment, and product cleavage, and insights into its potential applications in combinatorial chemistry and targeted synthesis.
Introduction: A Novel Linker for Expanded Synthetic Possibilities
The ideal linker in SPOS should be stable to a wide range of reaction conditions while allowing for facile and high-yielding cleavage of the final product from the solid support. This compound emerges as a compelling candidate for a versatile linker, bridging the gap between traditional acid-labile linkers and more specialized systems.
The core structure of this compound offers a dual functionality. The primary benzylic alcohol provides a straightforward handle for immobilization onto various resin backbones, most commonly through esterification to create a Wang-type linkage. This allows for the attachment of carboxylic acid-containing building blocks. The presence of the piperidine moiety, a basic tertiary amine, introduces an intriguing element of control over the local microenvironment of the resin bead. This basic site can act as an internal scavenger for acidic byproducts or be protonated to alter the polarity and swelling characteristics of the resin.
This application note will delineate the practical implementation of this compound as a linker in SPOS, providing researchers with the necessary protocols and theoretical understanding to leverage its unique properties in their synthetic endeavors.
The Chemistry of the this compound Linker
The utility of this linker is rooted in the well-established chemistry of benzyl-type linkers, such as the renowned Wang resin.[1][2] The ester bond formed between the linker's hydroxyl group and the first building block's carboxylic acid is sufficiently robust to withstand numerous synthetic transformations, including amide bond formation and various coupling reactions.
The cleavage of the synthesized molecule from the linker is typically achieved under acidic conditions, protonating the benzylic oxygen and facilitating the release of the C-terminal carboxylic acid. The presence of the piperidine nitrogen can influence the lability of this ester bond. Under neutral or basic conditions, the piperidine is unprotonated and may exert a modest electron-donating effect on the phenyl ring, potentially slightly increasing the stability of the benzyl cation intermediate formed during cleavage. Conversely, protonation of the piperidine nitrogen under acidic conditions will have an electron-withdrawing effect, which could modulate the cleavage kinetics.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Recommended Supplier | Grade | Purpose |
| This compound | Commercially Available | ≥95% | Linker |
| Merrifield Resin (Chloromethylated Polystyrene) | Various | 1% DVB, 100-200 mesh | Solid Support |
| N,N-Diisopropylethylamine (DIPEA) | Various | Reagent Grade | Base |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous | Solvent |
| Dichloromethane (DCM) | Various | Anhydrous | Solvent |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Cleavage Reagent |
| Fmoc-protected Amino Acids | Various | Synthesis Grade | Building Blocks |
| HBTU/HATU | Various | Reagent Grade | Coupling Reagent |
Immobilization of the Linker onto the Solid Support
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin) to generate the functionalized solid support.
Workflow for Linker Immobilization
Caption: Workflow for the immobilization of this compound onto Merrifield resin.
Step-by-Step Protocol:
-
Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a mechanical stirrer for 1 hour at room temperature.
-
Alkoxide Formation: In a separate flask, dissolve this compound (0.57 g, 3.0 mmol) in anhydrous THF (15 mL). To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 0.12 g, 3.0 mmol) portion-wise at 0°C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes.
-
Coupling Reaction: Add the prepared sodium alkoxide solution to the swollen resin. Heat the reaction mixture to 80°C and stir for 24 hours.
-
Washing: Allow the resin to cool to room temperature. Filter the resin using a sintered glass funnel and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
Verification of Functionalization: The success of the immobilization can be qualitatively assessed by a colorimetric test (e.g., a test for the absence of benzylic chlorides) or quantitatively by elemental analysis for nitrogen content.
Attachment of the First Building Block (Fmoc-Protected Amino Acid)
This protocol details the esterification of the resin-bound linker with the first N-Fmoc protected amino acid.
Workflow for First Amino Acid Coupling
Caption: Workflow for the coupling of the first Fmoc-protected amino acid.
Step-by-Step Protocol:
-
Resin Swelling: Swell the functionalized resin (1.0 g, assume 0.8 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-protected amino acid (2.4 mmol, 3 equivalents), HOBt (0.37 g, 2.4 mmol), and DIPEA (0.42 mL, 2.4 mmol) in a mixture of DMF and DCM (1:1, v/v, 8 mL).
-
Coupling: Add the activated amino acid solution to the swollen resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (0.37 mL, 2.4 mmol) to the resin suspension. Agitate the mixture at room temperature for 4 hours.
-
Washing: Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (1 mL) and DIPEA (0.5 mL) in DCM (10 mL) for 30 minutes.
-
Final Wash and Dry: Wash the resin as in step 4, followed by a final wash with methanol (3 x 10 mL). Dry the resin under vacuum.
Determination of Loading: The loading of the first amino acid can be determined spectrophotometrically by quantifying the amount of piperidine-dibenzofulvene adduct released upon Fmoc deprotection.[3]
Solid-Phase Synthesis of a Model Tripeptide
This protocol outlines the synthesis of a model tripeptide (e.g., Phe-Gly-Ala) on the this compound-functionalized resin.
Synthetic Cycle for Peptide Elongation
Caption: The iterative cycle for solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Coupling of the Next Amino Acid (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Repeat Synthesis Cycle for Phenylalanine: Repeat steps 1-4 using Fmoc-Phe-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 1.
-
Final Washing: Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
Cleavage of the Product from the Resin
This protocol describes the acidic cleavage of the synthesized peptide from the solid support.
Step-by-Step Protocol:
-
Resin Preparation: Place the dried, peptide-bound resin in a cleavage vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and reduce the volume by approximately half under a gentle stream of nitrogen.
-
-
Precipitation: Add the concentrated filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Collection and Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry. The crude product can then be purified by reverse-phase HPLC.
Advantages and Potential Applications
The use of a this compound linker offers several potential advantages:
-
Tunable Properties: The basic piperidine moiety allows for the potential to tune the properties of the solid support by altering the pH of the reaction medium.
-
Internal Scavenging: The tertiary amine can act as an internal scavenger for acidic byproducts generated during synthesis.
-
Versatility: This linker is amenable to a wide range of synthetic transformations compatible with standard solid-phase techniques.
-
Traceless Linker Potential: While used here as a cleavable linker, the piperidine nitrogen could potentially be used as a point of attachment for further diversification, with a subsequent cleavage strategy that removes the entire linker from the final product.
This linker is well-suited for the construction of libraries of small molecules with a C-terminal carboxylic acid, as well as for the synthesis of peptides and peptidomimetics. The piperidine moiety itself is a common scaffold in medicinal chemistry, and its incorporation into the linker could be explored for unique applications in library design.[5]
Conclusion
This compound represents a promising and versatile linker for solid-phase organic synthesis. Its straightforward immobilization, compatibility with standard SPOS protocols, and the unique feature of an embedded basic moiety provide a valuable tool for chemists in both academic and industrial research. The detailed protocols provided herein serve as a comprehensive starting point for the successful implementation of this linker in the synthesis of diverse and complex molecular entities.
References
- 1. biotage.com [biotage.com]
- 2. Combinatorial chemistry 2 | PDF [slideshare.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-(Piperidin-1-yl)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-(Piperidin-1-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, scale, and desired purity. The three most common routes involve either the reduction of a carbonyl group, the reduction of a carboxylic acid derivative, or a Grignard-type reaction.
-
Route A: Reduction of 4-(Piperidin-1-yl)benzaldehyde: This is arguably the most direct and widely used method. It involves a two-step process: first, the nucleophilic aromatic substitution (SNAr) of a para-substituted benzaldehyde (typically 4-fluorobenzaldehyde) with piperidine, followed by the selective reduction of the aldehyde functional group.
-
Route B: Reduction of 4-(Piperidin-1-yl)benzoic Acid or its Ester: This route is viable if the corresponding benzoic acid or ester is a more accessible starting material. The challenge lies in the more forcing conditions required to reduce a carboxylic acid or ester compared to an aldehyde.
-
Route C: Grignard Reaction: A less common but feasible approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable N-protected 4-piperidinecarboxaldehyde, followed by deprotection. This route can be more complex due to the sensitive nature of Grignard reagents.[1][2][3]
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Aldehyde Reduction | Route B: Carboxylic Acid/Ester Reduction | Route C: Grignard Reaction |
| Starting Materials | 4-Fluorobenzaldehyde, Piperidine | 4-(Piperidin-1-yl)benzoic acid or its ester | N-protected 4-piperidinecarboxaldehyde, Bromobenzene |
| Key Reagents | K₂CO₃, NaBH₄ or LiAlH₄ | LiAlH₄, BH₃-THF, or Catalytic Hydrogenation | Magnesium, Dry Ether/THF |
| Typical Yield | High (often >85% over two steps) | Moderate to High (65-90%) | Moderate (yields can be variable) |
| Key Advantages | High yields, mild reduction conditions, readily available starting materials.[4] | Utilizes a different set of starting materials which may be more cost-effective. | Forms a key C-C bond directly. |
| Common Challenges | Ensuring complete SNAr reaction; selective aldehyde reduction. | Requires strong reducing agents (LiAlH₄); potential for over-reduction. | Strict anhydrous conditions are critical; potential for side-products like biphenyl.[2] |
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes to obtain the target molecule.
References
Purification challenges of (4-(Piperidin-1-yl)phenyl)methanol
Welcome to the technical support resource for (4-(Piperidin-1-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A: Impurities largely depend on the synthetic route. A common synthesis involves the reduction of a 4-(piperidin-1-yl)benzoyl derivative (e.g., the acid or ester). Potential impurities include:
-
Unreacted Starting Material: Such as 4-(piperidin-1-yl)benzoic acid or its corresponding ester.
-
Reducing Agent Residues: Byproducts from reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).
-
Over-reduced Species: If harsh reducing agents are used, the phenyl ring could potentially be reduced.
-
Side-products from Precursor Synthesis: Impurities carried over from the synthesis of the piperidine-substituted benzoic acid precursor.
Q2: My compound is streaking badly on a silica gel TLC plate and column. What causes this and how can I fix it?
A: This is a classic issue for amine-containing compounds on standard silica gel. The piperidine nitrogen is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to tailing or streaking.
The Solution: Neutralize the silica's acidity by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-2%.[1] For example, if your eluent is 50% Ethyl Acetate in Hexane, you would prepare it as 49.5% Ethyl Acetate, 50% Hexane, and 0.5% Triethylamine.
Q3: I'm struggling to remove residual high-boiling solvents like DMF or DMSO after purification. What is the best approach?
A: Removing high-boiling polar aprotic solvents is challenging due to their low vapor pressure.
-
Aqueous Workup/Extraction: If your compound is sufficiently soluble in a solvent like ethyl acetate or dichloromethane, you can perform multiple washes with water or brine to extract the DMF/DMSO.
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, dissolving it in a minimal amount of water and lyophilizing can effectively remove residual solvents.
-
High-Vacuum Drying: Place the sample on a high-vacuum line (Schlenk line) and heat gently (if the compound is thermally stable) for an extended period.
-
Residual Solvent Analysis: To confirm removal, use analytical methods like static headspace gas chromatography (HS-GC).[2]
Q4: Should I purify the compound as a free base or as a hydrochloride salt?
A: The choice depends on your final application and purification method.
-
Free Base: This form is required for purification by standard silica gel chromatography. It is typically more soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.
-
Hydrochloride Salt: The HCl salt is often a more stable, crystalline solid, making it ideal for long-term storage and purification by recrystallization.[3] It is generally more soluble in polar protic solvents like water or methanol and less soluble in non-polar organic solvents. If your final reaction is compatible with the salt form, purifying it this way can be advantageous.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography
Scenario: You have performed an initial flash column chromatography purification, but the resulting fractions are still impure, showing closely eluting spots on TLC analysis.
Root Cause Analysis: The primary issues are often a suboptimal mobile phase that doesn't provide adequate separation (resolution), overloading the column, or strong interactions between the basic analyte and the acidic stationary phase.
Protocol: Systematic Re-optimization of Chromatography
Step 1: Fine-Tuning the Mobile Phase with TLC The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.2-0.35 . This Rf range typically provides the best separation in a column.
-
Prepare Stock Solutions: Create solutions of your crude material in a suitable solvent like Dichloromethane (DCM) or Methanol.
-
Screen Solvents: Use TLC to test various binary solvent systems. For this compound, which is moderately polar, good starting points are Ethyl Acetate/Hexanes and Methanol/DCM.[1]
-
Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) to your chosen solvent system to mitigate peak tailing.
-
Iterate: Adjust the solvent ratios until you achieve the target Rf value and see clear separation between your product and visible impurities.
| Solvent System | Polarity | Typical Application Notes |
| Ethyl Acetate / Hexanes | Low to Medium | The standard for many organic compounds. Good for resolving less polar impurities. |
| Methanol / Dichloromethane | Medium to High | Excellent for more polar compounds. Use a low percentage of MeOH (1-10%) to start.[1] |
| Acetone / Hexanes | Medium | An alternative to EtOAc/Hexanes, can sometimes offer different selectivity. |
| (All systems should be supplemented with 0.5-1% Triethylamine for this basic compound) |
Step 2: Column Preparation and Loading
-
Slurry Pack: Always pack the column using the initial, least polar mobile phase. This ensures a homogenous stationary phase.
-
Loading Method: For best results, use a minimal amount of solvent to dissolve your crude product and pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method prevents solvent effects that can ruin separation.[4] Liquid loading is possible but should be done in the weakest possible solvent.[4]
Step 3: Running the Gradient
-
Start isocratically with the weak mobile phase for 2-3 column volumes (CVs) to elute very non-polar impurities.
-
Run a shallow gradient. Instead of a steep jump in polarity (e.g., 10% to 50% EtOAc), use a long, shallow gradient (e.g., 10% to 30% EtOAc over 10-15 CVs). This will improve the separation of closely eluting compounds.
Below is a workflow to guide your chromatography optimization process.
Caption: Workflow for optimizing column chromatography.
Guide 2: Troubleshooting Recrystallization
Scenario: Your compound, which appears relatively pure by TLC, either fails to crystallize from a solvent or "oils out," forming a liquid layer instead of solid crystals.
Root Cause Analysis: This typically happens for three reasons: 1) The solvent is inappropriate (too high or too low solubility), 2) The solution is supersaturated, or 3) Residual impurities are inhibiting crystal lattice formation.
Protocol: Systematic Recrystallization
Step 1: Small-Scale Solvent Screening The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Place ~20-30 mg of your compound into several small test tubes.
-
Add a solvent from the table below dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Allow the promising candidates to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
| Solvent | Class | Comments |
| Ethanol | Polar Protic | Often a good choice for piperidine derivatives.[5] |
| Methanol | Polar Protic | Similar to ethanol, but can sometimes lead to different crystal forms (polymorphs).[5] |
| Isopropanol | Polar Protic | Less polar than ethanol, good for compounds with intermediate polarity. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent, often used in combination with a non-polar anti-solvent like hexanes.[6] |
| Acetonitrile | Polar Aprotic | Can be effective for nitrogen-containing heterocycles. |
| Toluene | Non-polar | Good for dissolving the free base; may require a polar anti-solvent. |
| Water | Polar Protic | Best suited for the hydrochloride salt form of the compound. |
Step 2: The Solvent/Anti-Solvent Method This is the go-to method when no single solvent is ideal.
-
Dissolve your compound in a minimal amount of a "good" solvent (one where it is highly soluble) at room temperature.
-
Slowly add a "poor" anti-solvent (one where it is insoluble) drop-by-drop with vigorous stirring until the solution becomes persistently cloudy (turbid).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool very slowly. Insulating the flask can promote the growth of large, pure crystals.
Step 3: Inducing Crystallization if Oiling Out Occurs If the compound oils out, it means the solution is too saturated.
-
Add a small amount of the "good" solvent to dissolve the oil, then try cooling again, even more slowly.
-
Scratch: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed: Add a single, tiny crystal of pure material (if you have it) to the cooled solution to initiate crystallization.
Caption: Decision workflow for troubleshooting recrystallization.
References
Technical Support Center: Side-Product Formation in the Synthesis of (4-(Piperidin-1-yl)phenyl)methanol
Welcome to the technical support resource for the synthesis of (4-(Piperidin-1-yl)phenyl)methanol. This guide is designed for researchers, synthetic chemists, and drug development professionals to diagnose and resolve common side-product formation issues encountered during this synthesis. The content is structured in a practical question-and-answer format to provide direct solutions to specific experimental challenges.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
The synthesis of this compound can be approached through several common pathways, each with a unique profile of potential side-products. This guide addresses the most prevalent issues associated with these routes.
Q1: I'm attempting a Buchwald-Hartwig amination between 4-bromobenzyl alcohol and piperidine, but my yield is low and I'm seeing a significant amount of 4-methylphenol and toluene byproducts. What is happening?
A1: This issue points towards competing side reactions within the palladium catalytic cycle, primarily hydrodehalogenation and ether formation.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] However, the catalytic cycle is complex, and several off-cycle reactions can compete with the desired productive pathway, especially with substrates containing functional groups like benzyl alcohols.
Mechanistic Insight:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene (4-bromobenzyl alcohol becomes benzyl alcohol, which can be further reduced or modified). This can occur via a β-hydride elimination from the palladium-alkoxide intermediate, which is formed from the deprotonated benzyl alcohol coordinating to the palladium center.[1]
-
Ether Formation (Williamson-like): Under the basic conditions required for the amination, the benzyl alcohol can be deprotonated to form a benzyl alkoxide. This alkoxide can then react with another molecule of 4-bromobenzyl alcohol in a palladium-catalyzed C-O coupling reaction, which is mechanistically similar to the C-N coupling.[2]
Troubleshooting Strategies:
-
Protect the Alcohol: The most robust solution is to protect the benzylic alcohol before the coupling reaction. A silyl ether (e.g., TBDMS) or a benzyl ether are common choices. This removes the acidic proton, preventing the formation of the reactive palladium-alkoxide intermediate that leads to side reactions. The protecting group can be removed in a subsequent step.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often accelerate the rate of reductive elimination to form the C-N bond, outcompeting the side reactions.[3] Consider screening ligands like XPhos, SPhos, or tBuXPhos.
-
Base Optimization: The strength and nature of the base can influence the reaction outcome. While strong bases like NaOtBu are common, they can promote deprotonation of the alcohol. Consider using a weaker base like Cs₂CO₃ or K₃PO₄, which may provide a better balance.[4][5]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions, which often have higher activation energies than the desired C-N coupling. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
Q2: I'm synthesizing the target molecule via reductive amination of 4-formylbenzoic acid followed by reduction of the carboxylic acid, but I'm struggling with the initial amination step. The reaction is incomplete. What can I do?
A2: Incomplete reductive amination often stems from inefficient iminium ion formation or suboptimal reducing agent activity.
Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or iminium ion, which is then reduced in situ.[6][7] The efficiency of each step is crucial for high yields.
Mechanistic Insight: The reaction between an aldehyde and a secondary amine like piperidine forms an iminium ion. This electrophilic species is the substrate for the hydride reducing agent. If the equilibrium for iminium formation is unfavorable or the reducing agent is not well-suited for the substrate and conditions, the reaction will be sluggish or incomplete.[8]
Troubleshooting Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild, tolerant of acidic conditions that favor iminium formation, and does not readily reduce the starting aldehyde. If you are using a harsher reagent like sodium borohydride (NaBH₄), you may be getting competitive reduction of the aldehyde to the alcohol before amination can occur.[7]
-
pH Control: Iminium ion formation is typically acid-catalyzed. Adding a small amount of a weak acid, like acetic acid, can significantly accelerate the reaction.[7] However, the starting material is a carboxylic acid, which complicates pH management. It may be more effective to perform the reaction with 4-formylbenzyl alcohol or a protected version of the aldehyde.
-
Solvent and Temperature: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Ensure your reagents are soluble. While often run at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion, but must be balanced against potential degradation.
-
Water Removal: The formation of the iminium ion releases water. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium towards the iminium ion and improve yields.
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for side-product formation.
Q3: My synthesis involves the N-alkylation of 4-aminobenzyl alcohol with 1,5-dibromopentane, but I am forming a significant amount of a quaternary ammonium salt. How can I favor mono-alkylation?
A3: Over-alkylation is a classic problem when the alkylated amine product is more nucleophilic than the starting amine. The key is to control the relative concentrations and reactivity. [9]
Mechanistic Insight: The initial N-alkylation of 4-aminobenzyl alcohol produces a secondary amine intermediate. This secondary amine is often more electron-rich and less sterically hindered than the starting primary aniline, making it more reactive towards the alkylating agent. This leads to a second alkylation event, forming a tertiary amine, and potentially a third, forming a quaternary ammonium salt, especially when a dihalide is used which can also lead to polymerization or dimerization. The desired intramolecular cyclization to form the piperidine ring is in competition with intermolecular reactions.
Troubleshooting Strategies:
-
Control Stoichiometry: Using a large excess of the amine compared to the alkylating agent can statistically favor mono-alkylation.[9][10] However, this is not practical when trying to form a cyclic product. For cyclization, high dilution is the key.
-
High-Dilution Conditions: The most effective way to promote intramolecular cyclization over intermolecular polymerization or over-alkylation is to perform the reaction under high-dilution conditions. This is typically achieved by the very slow, controlled addition of the 1,5-dibromopentane to a dilute solution of the 4-aminobenzyl alcohol and base. This keeps the concentration of the alkylating agent infinitesimally low, ensuring that a mono-alkylated intermediate is more likely to react with its own tail than with another molecule.
-
Optimize the Base and Solvent: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is generally preferred. Polar aprotic solvents like DMF or acetonitrile are suitable as they can effectively dissolve the reagents.[4]
-
Temperature Management: Lowering the reaction temperature can help to control the rate of the reaction, potentially reducing the rate of the undesired second alkylation relative to the first.[9]
Data Summary Table
| Synthetic Route | Key Starting Materials | Common Side-Products | Primary Mitigation Strategy |
| Buchwald-Hartwig Amination | 4-Bromobenzyl alcohol, Piperidine | Hydrodehalogenated arene, Aryl ethers | Protect the hydroxyl group prior to coupling. |
| N-Alkylation / Cyclization | 4-Aminobenzyl alcohol, 1,5-Dihalopentane | Over-alkylation products, Polymers | Employ high-dilution conditions. |
| Reduction of Carboxylic Acid | 4-(Piperidin-1-yl)benzoic acid | Aldehyde (incomplete reduction) | Use a sufficiently strong reducing agent (e.g., LiAlH₄). |
| Reductive Amination | 4-Formyl precursor, Piperidine | Starting aldehyde, Amine dimerization | Use NaBH(OAc)₃ as the reductant; add catalytic acid. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-(Piperidin-1-yl)benzoic acid
This protocol is recommended when the starting carboxylic acid is readily available. It is a direct and often high-yielding route.
Materials:
-
4-(Piperidin-1-yl)benzoic acid[11]
-
Lithium aluminum hydride (LiAlH₄) or similar powerful reductant
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add LiAlH₄ (1.5 - 2.0 equivalents) and suspend it in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-(Piperidin-1-yl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic and will evolve hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux if necessary. Monitor the progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add, in sequence:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis via Buchwald-Hartwig Amination (with Protected Alcohol)
This protocol is ideal when starting from a commercially available halo-benzyl alcohol.
Materials:
-
4-Bromobenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Piperidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Protection Step:
-
Dissolve 4-bromobenzyl alcohol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM.
-
Add TBDMSCl (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up by washing with water, drying the organic layer over Na₂SO₄, and concentrating. Purify the resulting TBDMS-protected 4-bromobenzyl alcohol by chromatography.
-
-
Buchwald-Hartwig Coupling:
-
In a glovebox or under an inert atmosphere, combine the TBDMS-protected 4-bromobenzyl alcohol (1.0 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).
-
Add anhydrous toluene, followed by piperidine (1.2 eq).
-
Seal the vessel and heat the reaction to 80-110 °C. Monitor progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Deprotection Step:
-
Dissolve the crude protected product in THF.
-
Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. chemscene.com [chemscene.com]
Stability issues of (4-(Piperidin-1-yl)phenyl)methanol in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of (4-(Piperidin-1-yl)phenyl)methanol.
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the oxidation of the benzylic alcohol group.[1][2] Similar to benzyl alcohol, this compound is susceptible to slow oxidation, especially when exposed to air (oxygen), light, and heat.[2] This process converts the alcohol first to the corresponding benzaldehyde derivative and subsequently to the benzoic acid derivative. The presence of certain metal ions can catalyze this oxidation.[2]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure long-term stability, solutions should be stored in tightly sealed, amber glass vials to protect against light and atmospheric oxygen.[2] For maximum stability, it is recommended to store solutions at 2-8°C.[3][4] If extended storage is required, flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing is a highly effective preventative measure against oxidation.[2]
Q3: Which solvents are most suitable for preparing stable stock solutions?
A3: this compound, similar to its parent compound benzyl alcohol, is miscible with most common organic solvents.[5][6] For analytical purposes, high-purity, anhydrous solvents such as methanol, ethanol, or acetonitrile are recommended to minimize water content and potential impurities that could catalyze degradation.[2] While it has some water solubility, aqueous solutions may be less stable over the long term due to the potential for microbial growth and the presence of dissolved oxygen.
Q4: Is this compound sensitive to pH?
A4: Yes. The piperidine ring introduces a basic nitrogen atom, making the compound susceptible to reactions under acidic conditions. Strong acids can protonate the piperidine nitrogen, potentially altering the compound's solubility and reactivity. While benzyl alcohol itself is generally stable, it can react with strong acids.[5] It is advisable to maintain solutions at a neutral or slightly basic pH unless the experimental protocol requires acidic conditions. If acidic conditions are necessary, the stability of the compound should be monitored over the time course of the experiment.
Q5: How can I detect degradation in my sample?
A5: The most reliable method for detecting degradation is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] Degradation will typically appear as new peaks in the chromatogram corresponding to the aldehyde and carboxylic acid byproducts. A decrease in the peak area of the parent compound over time is also a clear indicator of instability.[8]
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to identifying and resolving specific stability problems you may encounter during your experiments.
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows one or more new peaks that were not present in the freshly prepared standard solution. The retention times of these new peaks are different from the parent compound.
-
Probable Cause: This is the most common sign of chemical degradation, likely due to oxidation. The benzylic alcohol has likely been oxidized to (4-(piperidin-1-yl)phenyl)methanone (the aldehyde) and further to 4-(piperidin-1-yl)benzoic acid (the carboxylic acid).[1][2]
Troubleshooting & Resolution Protocol
-
Confirm Identity of Degradants: If using mass spectrometry, check the mass-to-charge ratio (m/z) of the new peaks.
-
This compound: C₁₂H₁₇NO, MW: 191.27
-
Aldehyde Degradant: C₁₂H₁₅NO, MW: 189.26
-
Carboxylic Acid Degradant: C₁₂H₁₅NO₂, MW: 205.26
-
-
Review Solution Preparation and Storage:
-
Solvent Quality: Were high-purity, anhydrous solvents used? Lower-grade solvents can contain impurities that promote oxidation.
-
Atmosphere Exposure: Was the solution exposed to air for an extended period? Minimize headspace in vials and consider purging with inert gas (N₂ or Ar).[2]
-
Light Exposure: Was the solution stored in clear vials or exposed to ambient lab light for long durations? Switch to amber vials or wrap clear vials in aluminum foil.[3]
-
Temperature: Was the solution stored at room temperature or higher? Store stock solutions at 2-8°C.[4]
-
-
Implement Preventative Measures: Prepare fresh solutions for critical experiments. If a stock solution must be used, perform a quick quality control check via HPLC before use to ensure purity.
Issue 2: Loss of Compound Potency or Inconsistent Experimental Results
-
Symptom: Biological assays or chemical reactions yield inconsistent or lower-than-expected results over time when using the same stock solution.
-
Probable Cause: The concentration of the active parent compound has decreased due to degradation. Even a small percentage of degradation can significantly impact sensitive biological assays.
Workflow for Investigating Potency Loss
Caption: Workflow for troubleshooting loss of compound potency.
Quantitative Analysis Protocol
-
Prepare a Fresh Standard: Accurately weigh and dissolve fresh this compound powder to the same concentration as your stock solution.
-
Run HPLC Analysis: Analyze both the suspect stock solution and the fresh standard under identical HPLC conditions.[8]
-
Compare Peak Areas: Quantify the peak area of the parent compound in both chromatograms. A significant reduction (>5-10%) in the peak area of the stock solution indicates degradation.
Issue 3: Solution Discoloration or Precipitation
-
Symptom: A previously clear and colorless solution has developed a yellow tint or contains visible precipitate.
-
Probable Cause:
-
Discoloration: The formation of oxidized species and potential polymeric byproducts can often lead to a yellowish discoloration. This is a strong visual indicator of significant degradation.
-
Precipitation: This can occur for several reasons:
-
Change in Solubility: The degradation products (especially the carboxylic acid) may have different solubility profiles in your chosen solvent compared to the parent compound.
-
pH Shift: If the degradation forms an acidic byproduct, it could alter the pH of an unbuffered solution, causing the protonated form of the parent compound to precipitate.
-
Supersaturation: The solution may have been prepared at a concentration close to its solubility limit, and temperature fluctuations during storage caused it to crash out of solution.
-
-
Troubleshooting Steps
-
Do Not Use: Immediately quarantine the solution. Using a discolored or precipitated solution will lead to inaccurate and unrepeatable results.
-
Identify the Precipitate (Optional but Recommended):
-
Centrifuge the sample to pellet the solid.
-
Carefully decant the supernatant.
-
Wash the pellet with a small amount of a solvent in which the parent compound is known to be highly soluble but the suspected impurities are not (this may require some investigation).
-
Dissolve the precipitate in a suitable solvent and analyze by LC-MS or NMR to confirm its identity.[9]
-
-
Review and Revise Protocol:
-
Concentration: Consider preparing stock solutions at a slightly lower concentration to avoid saturation issues.
-
Solvent Choice: Ensure the chosen solvent is appropriate for the intended storage temperature. For example, some organic solvents can freeze or become highly viscous at 2-8°C.
-
Buffering: For aqueous solutions, consider using a suitable buffer (e.g., PBS at pH 7.4) to maintain a stable pH environment.
-
Section 3: Data & Reference Tables
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | [10] |
| Molecular Weight | 191.27 g/mol | [10] |
| CAS Number | 885274-59-9 | [10] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 2-8°C | [4] |
Table 2: Summary of Stability & Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous organic solvents (e.g., Methanol, Acetonitrile, DMSO). | Minimizes water and reactive impurities that can promote degradation. |
| Storage | Store solutions at 2-8°C in tightly sealed, amber vials. | Protects from heat, light, and atmospheric oxygen, the primary drivers of oxidation.[2][3] |
| Handling | Prepare solutions fresh when possible. Minimize exposure to air and light during handling. | Ensures the highest purity and avoids introducing contaminants or initiating degradation. |
| Inert Atmosphere | For long-term storage (>1 week), flush vial headspace with N₂ or Ar. | Displaces oxygen, significantly inhibiting the primary oxidative degradation pathway.[2] |
| pH | Maintain neutral or slightly basic conditions unless otherwise required. | Avoids protonation of the piperidine nitrogen, which can affect solubility and stability. |
| Quality Control | Periodically check aged stock solutions by HPLC against a fresh standard. | Verifies the integrity and concentration of the active compound before use in critical experiments. |
Section 4: Visualizing Degradation Pathways
The following diagram illustrates the primary oxidative degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 4. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. manavchem.com [manavchem.com]
- 7. env.go.jp [env.go.jp]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (4-PIPERIDIN-4-YL-PHENYL)-METHANOL | 885274-59-9 [amp.chemicalbook.com]
Common pitfalls in the characterization of (4-(Piperidin-1-yl)phenyl)methanol
Technical Support Center: (4-(Piperidin-1-yl)phenyl)methanol
Introduction: Welcome to the technical support guide for this compound. This molecule, while seemingly straightforward, possesses a unique combination of a tertiary amine and a benzylic alcohol. This structure presents specific challenges in synthesis, purification, and characterization that can often be overlooked. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to navigate these common pitfalls, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issue is its susceptibility to oxidation. The benzylic alcohol group is prone to oxidation to the corresponding aldehyde, (4-(piperidin-1-yl)benzaldehyde), and further to the carboxylic acid, 4-(piperidin-1-yl)benzoic acid.[1][2] This process can be accelerated by exposure to air (atmospheric oxygen), heat, light, and certain metal contaminants. The tertiary amine, while generally stable, can also be a site for oxidative degradation under harsh conditions. For long-term storage, it is recommended to keep the material under an inert atmosphere (e.g., Argon or Nitrogen), protected from light, and at a reduced temperature (2-8°C).
Q2: I'm observing significant streaking during Thin Layer Chromatography (TLC) analysis. What is the cause and how can I fix it?
A2: Streaking on silica gel TLC plates is a classic sign of a basic compound interacting strongly with the acidic silica surface. The piperidine nitrogen in your molecule is basic and binds ionically to the silanol groups (Si-OH) of the silica gel. To resolve this, you must add a small amount of a competitive base to your mobile phase. A common and effective solution is to add 0.5-2% triethylamine (TEA) or ammonia (in methanol) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The added base will saturate the acidic sites on the silica, allowing your compound to travel up the plate with improved spot shape.
Q3: My Electrospray Ionization Mass Spectrum (ESI-MS) looks clean, but the ¹H NMR shows impurities. Why is that?
A3: This is a common pitfall. ESI is a "soft" ionization technique that is highly sensitive to compounds that can readily accept a proton. Due to its basic piperidine nitrogen, this compound ionizes exceptionally well, often yielding a dominant [M+H]⁺ ion. Many common organic impurities (e.g., residual solvents like ethyl acetate, or non-basic byproducts like biphenyl from a Suzuki coupling) do not ionize as efficiently under the same conditions. Therefore, ESI-MS can give a misleading impression of high purity. NMR spectroscopy, being a quantitative technique that detects all proton-containing species, provides a much more accurate picture of the overall sample purity.[3] Always rely on a combination of techniques, with NMR being the gold standard for purity assessment.
Section 2: Troubleshooting Guide: Spectroscopic Characterization
Proton NMR (¹H NMR) Spectroscopy
Issue: "My ¹H NMR spectrum has unexpected peaks, and I'm not sure if my sample is pure."
Troubleshooting Protocol:
-
Identify Solvent and Water Peaks: First, locate the residual solvent peak for your deuterated solvent (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆) and the water peak (variable, ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆). Consult a reliable reference for chemical shifts of common lab solvents to identify any other potential solvent contaminants like Acetone, Ethyl Acetate, or Hexane.[4][5]
-
Confirm Key Structural Peaks: Verify the presence of the expected signals for this compound. The table below provides typical chemical shift ranges.
| Proton Assignment | Typical δ (ppm) in CDCl₃ | Multiplicity | Notes |
| Ar-H (ortho to CH₂OH) | 7.25 - 7.35 | d | AA'BB' system |
| Ar-H (ortho to Piperidine) | 6.85 - 6.95 | d | AA'BB' system |
| -CH₂OH | ~4.65 | s | Can be a doublet if coupled to OH |
| -CH₂OH | 1.5 - 2.5 (variable) | br s | Broad singlet, exchanges with D₂O |
| Piperidine-H (α to N) | 3.10 - 3.20 | t | |
| Piperidine-H (β, γ to N) | 1.50 - 1.80 | m | Complex multiplet |
-
Analyze Impurity Peaks:
-
Aldehyde Impurity: Look for a singlet between 9.8 - 10.0 ppm . This is highly indicative of the oxidized byproduct, (4-(piperidin-1-yl)benzaldehyde).
-
Carboxylic Acid Impurity: A very broad singlet far downfield (>10 ppm ) could indicate the presence of 4-(piperidin-1-yl)benzoic acid.
-
Starting Materials: Check for sharp singlets or multiplets corresponding to unreacted starting materials from your synthesis.
-
References
Technical Support Center: Scaling Up the Synthesis of (4-(Piperidin-1-yl)phenyl)methanol
Welcome to the technical support guide for the synthesis of (4-(Piperidin-1-yl)phenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis in their laboratories. As Senior Application Scientists, we provide not just protocols, but the underlying logic and troubleshooting insights to ensure your success.
Section 1: Synthetic Strategy Overview
The most robust and scalable synthesis of this compound is a two-step process. This route is favored due to the high yields, mild reaction conditions, and the use of readily available commercial starting materials.
-
Step 1: Nucleophilic Aromatic Substitution. The synthesis begins with the formation of the key intermediate, 4-(Piperidin-1-yl)benzaldehyde. This is achieved by reacting p-fluorobenzaldehyde with piperidine in the presence of a base.
-
Step 2: Aldehyde Reduction. The intermediate aldehyde is then reduced to the target primary alcohol, this compound, using a suitable reducing agent.
This strategy avoids harsh conditions and expensive catalysts that can complicate scale-up efforts.[1]
Caption: Overall two-step synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most efficient route involves the reduction of 4-(Piperidin-1-yl)benzaldehyde.[2][3] This precursor is readily synthesized in high yield from inexpensive starting materials, making the entire process cost-effective and suitable for large-scale production.[4]
Q2: How is the precursor, 4-(Piperidin-1-yl)benzaldehyde, synthesized?
The precursor is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A mixture of p-fluorobenzaldehyde, piperidine, and anhydrous potassium carbonate in DMF is heated.[4] The reaction typically proceeds to completion within 24 hours with yields reported as high as 98%.[4]
Q3: What are the recommended conditions for the reduction of 4-(Piperidin-1-yl)benzaldehyde?
For laboratory and scale-up purposes, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred method. This reagent is selective for aldehydes, safe to handle, and the reaction can be performed at temperatures ranging from 0°C to room temperature. Alternative, more powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used, but require stricter anhydrous conditions and more cautious handling.[5][6][7]
Q4: What is the reaction mechanism for the reduction step using sodium borohydride?
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a subsequent workup step, typically involving the addition of water or a mild acid, the alkoxide is protonated to yield the final primary alcohol.
Q5: How can I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.
-
For Step 1 (Aldehyde formation): Use a non-polar eluent system (e.g., 4:1 Hexane:Ethyl Acetate). You should see the spot for p-fluorobenzaldehyde disappear and a new, more polar spot for the product aldehyde appear.
-
For Step 2 (Reduction): Use a slightly more polar system (e.g., 1:1 Hexane:Ethyl Acetate). The aldehyde spot should disappear and be replaced by a new, more polar spot for the alcohol product at the baseline.
Section 3: Troubleshooting Guide
Caption: A logical flowchart for troubleshooting common issues.
Problem 1: Low Yield in Aldehyde Synthesis (Step 1)
-
Potential Cause: Incomplete reaction due to moisture or insufficient base.
-
Suggested Solution: The reaction is sensitive to water, which can consume the base and hinder the nucleophilic attack. Ensure that the DMF solvent is anhydrous and that the potassium carbonate is freshly dried. Use a sufficient excess of piperidine and base to drive the reaction to completion. The reaction requires heat; maintaining a temperature of 100°C for the duration is critical for high conversion.[4]
Problem 2: Low Yield or Incomplete Conversion in Reduction (Step 2)
-
Potential Cause A: Inactive Sodium Borohydride (NaBH₄).
-
Suggested Solution: NaBH₄ is a stable reagent but can degrade upon prolonged exposure to atmospheric moisture. Store it in a desiccator and use a freshly opened bottle for best results. If you suspect reagent quality, test it on a simple aldehyde like benzaldehyde first.
-
Potential Cause B: Insufficient amount of reducing agent.
-
Suggested Solution: While the stoichiometry is 1:4 (moles of aldehyde to moles of hydride), NaBH₄ provides 4 hydride equivalents. However, it's common practice to use a 1.5 to 2.0 molar excess of NaBH₄ relative to the aldehyde to ensure the reaction goes to completion, accounting for any slight deactivation by the protic solvent.
Problem 3: Product Purity Issues & Difficult Isolation
-
Potential Cause A: Contamination with unreacted 4-(Piperidin-1-yl)benzaldehyde.
-
Suggested Solution: This is the most common impurity and indicates an incomplete reaction. Before workup, confirm the absence of starting material by TLC. If the reaction has stalled, a small, additional portion of NaBH₄ can be added. If starting material remains after workup, the crude product must be purified by silica gel column chromatography. A gradient elution from hexane to ethyl acetate is often effective.[8]
-
Potential Cause B: Formation of borate esters during workup.
-
Suggested Solution: During the reaction, the product alkoxide can form stable complexes with boron. A proper quench is necessary to hydrolyze these esters and liberate the free alcohol. Slowly and carefully adding 1M HCl or 15% aqueous NaOH after the reaction is complete will break down these complexes, improving product recovery from the organic extraction.[5]
-
Potential Cause C: The final product is a viscous oil or low-melting solid, making it difficult to handle.
-
Suggested Solution: For easier handling, purification, and long-term storage, the final product can be converted to its hydrochloride salt. After the standard workup and extraction, dissolve the crude product in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate as a stable, crystalline solid that can be easily filtered and dried.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde[2]
-
To a 500 mL round-bottom flask, add p-fluorobenzaldehyde (25.0 g, 0.200 mol), piperidine (25.6 g, 0.300 mol), anhydrous potassium carbonate (40.0 g), and DMF (300 mL).
-
Heat the reaction mixture to 100°C and reflux with stirring for 24 hours.
-
Monitor the reaction by TLC until the p-fluorobenzaldehyde is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
Pour the resulting residue into 500 mL of ice water and stir. Allow the mixture to stand, promoting precipitation.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from methanol to afford pure 4-(piperidin-1-yl)benzaldehyde as yellow crystals.
Protocol 2: Synthesis of this compound
-
Dissolve 4-(piperidin-1-yl)benzaldehyde (18.9 g, 0.100 mol) in 250 mL of methanol in a 500 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In small portions, carefully add sodium borohydride (2.8 g, 0.075 mol) to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Cool the mixture back to 0°C and slowly quench the reaction by adding 50 mL of 1M HCl to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Adjust the pH of the remaining aqueous solution to >10 with 2M NaOH.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Section 5: Data Summary Table
| Parameter | Step 1: Aldehyde Synthesis | Step 2: Alcohol Synthesis |
| Primary Reagents | p-Fluorobenzaldehyde, Piperidine | 4-(Piperidin-1-yl)benzaldehyde, NaBH₄ |
| Solvent | DMF | Methanol or Ethanol |
| Base/Reagent | Anhydrous K₂CO₃ | Sodium Borohydride (NaBH₄) |
| Temperature | 100°C | 0°C to Room Temperature |
| Typical Reaction Time | 24 hours | 2-4 hours |
| Typical Yield | >95%[4] | >90% |
| Workup | Aqueous precipitation | Acidic quench, basic extraction |
| Purification | Recrystallization from Methanol[4] | Column Chromatography or Salt Formation |
| CAS Number (Product) | 10338-57-5[2] | 1187927-60-1 (HCl salt) |
References
- 1. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. 4-(1-Piperidinyl)benzaldehyde 97 10338-57-5 [sigmaaldrich.com]
- 4. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]
- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 6. (1-Phenyl-4-piperidyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of (4-(Piperidin-1-yl)phenyl)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of (4-(Piperidin-1-yl)phenyl)methanol. This resource is designed for drug development professionals and researchers who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding the Challenge - Impurity Profiling
The purification strategy for any compound begins with a thorough understanding of the potential impurities. The synthesis of this compound typically involves the reduction of 4-(Piperidin-1-yl)benzaldehyde. Therefore, the crude product is often contaminated with a predictable set of related substances.
Q1: What are the most common impurities I should expect in my crude this compound?
A: Based on the common synthetic route (reduction of the corresponding aldehyde), your primary impurities are likely to be:
-
Unreacted Starting Material: 4-(Piperidin-1-yl)benzaldehyde is a common impurity. Its presence indicates an incomplete reduction reaction.[1][2]
-
Over-reduction Products: While less common for a benzyl alcohol, aggressive reducing agents or prolonged reaction times could potentially lead to the reduction of the aromatic ring or other side reactions.
-
By-products from Reagent Decomposition: For instance, if using sodium borohydride, borate salts will be present and are typically removed during the aqueous workup.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, Methanol, Dichloromethane) are common and must be removed.[3][4]
Q2: Which analytical techniques are best for identifying these impurities?
A: A multi-pronged analytical approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): This is your first line of defense. It's a rapid, inexpensive method to visualize the number of components in your crude mixture. The starting aldehyde is less polar than the product alcohol and should have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[3][5] A reversed-phase C18 column is typically effective for separating the starting material from the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can often identify and quantify major impurities if their signals are resolved from the product's signals. The aldehyde proton (around 9-10 ppm) of the starting material is a clear diagnostic signal to look for.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique provides molecular weight information, which is crucial for identifying unknown by-products.[5][6]
Section 2: The Purification Playbook: Core Methodologies
Your choice of purification method will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity. This compound is a polar, basic compound, which presents unique challenges and opportunities for purification.
Method 1: Recrystallization
For solid compounds, recrystallization is often the most efficient method for removing small amounts of impurities.[7][8]
Q3: My crude product is a solid. Can I just recrystallize it? What solvent should I use?
A: Yes, if you have a solid and the purity is reasonably high (>85-90%), recrystallization is an excellent choice.
The Causality Behind Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. For piperidine-containing compounds, polar protic solvents or mixtures are often effective.[7][9]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In parallel on a small scale, test solvents like ethanol, methanol, isopropanol, ethyl acetate, and mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Subsequently, cool the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Method 2: Flash Column Chromatography
Chromatography is the most powerful and versatile purification technique, capable of separating compounds with very similar properties.[11][12][13]
Q4: My TLC shows multiple spots, and the main impurity is very close to my product spot. How do I set up a column?
A: This is a classic scenario where flash column chromatography is necessary. The key challenge with this molecule is its basic piperidine nitrogen, which interacts strongly with the acidic silica gel.
The Causality Behind Amine Deactivation: The lone pair on the piperidine nitrogen forms a strong interaction with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to significant peak tailing (streaking on TLC) and can cause irreversible adsorption of your compound onto the column.[14] To mitigate this, we must deactivate the silica.
dot
Caption: Decision workflow for addressing peak tailing of basic compounds.
Step-by-Step Flash Chromatography Protocol:
-
Solvent System Selection (TLC):
-
Find a solvent system that gives your product an Rf of ~0.2-0.3. Start with a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Due to the compound's polarity, you will likely need a more polar system, such as Dichloromethane (DCM)/Methanol.
-
Crucially, add 0.5-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your eluent. [14][15] This will significantly improve the peak shape.
-
-
Column Packing:
-
Use a silica gel weight that is 50-100 times the weight of your crude sample.
-
Pack the column as a slurry using your initial, least polar solvent mixture (containing TEA).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the packed column.[16]
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If separation is difficult, use a gradient elution, slowly increasing the proportion of the more polar solvent (e.g., from 2% MeOH in DCM to 10% MeOH in DCM).[16]
-
Collect fractions and monitor them by TLC to pool the pure product.
-
| Parameter | Recrystallization | Flash Column Chromatography |
| Best For | High-purity solids (>85%) | Complex mixtures, oily products |
| Throughput | High (can process large scale) | Low to Medium |
| Solvent Usage | Moderate | Very High[12] |
| Resolution | Good for removing minor impurities | Excellent, separates close-running spots |
| Key Challenge | Finding a suitable single solvent | Amine-silica interaction, solvent cost |
Section 3: Troubleshooting & FAQs
Q5: My compound is a sticky, non-crystalline oil after the workup. What's the best purification strategy?
A: An oil cannot be recrystallized, so flash column chromatography is your primary method. If the oil is highly impure, an initial acid-base extraction can be a powerful clean-up step. The basic piperidine nitrogen allows you to separate it from any neutral organic impurities.
-
Protocol: Dissolve the crude oil in a water-immiscible solvent (e.g., Ethyl Acetate). Extract with aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your product back into an organic solvent. This "liquid-liquid" extraction can significantly simplify the subsequent chromatography.
Q6: I ran a column with a DCM/Methanol/TEA system, but my yield is very low. Where did my product go?
A: There are several possibilities:
-
Irreversible Adsorption: Even with TEA, some highly polar amines can stick irreversibly to silica. You might consider using a less acidic stationary phase like neutral alumina.[15][17]
-
Compound is Highly Polar: Your product might still be on the column. Try flushing the column with a very polar solvent system, such as 20% Methanol in DCM with 2% ammonium hydroxide.
-
Product is Volatile: This is unlikely for this compound, but always ensure you are not using excessive heat during solvent evaporation.
-
Product came off in the solvent front: Check the first few fractions collected.[15]
Q7: Can I use reversed-phase chromatography?
A: Yes, reversed-phase flash or HPLC can be an excellent option for highly polar compounds that are difficult to purify on normal-phase silica.[15][18] In reversed-phase (e.g., C18 silica), the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar product will elute later than non-polar impurities. Mobile phase modifiers like formic acid or trifluoroacetic acid are often used to improve peak shape for basic analytes.
dot
Caption: Logic for selecting the appropriate purification method.
References
- 1. 4-(Piperidin-1-yl)benzaldehyde | 10338-57-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. agilent.com [agilent.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. columbia.edu [columbia.edu]
- 12. youtube.com [youtube.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification [chem.rochester.edu]
- 16. Purification [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (4-(Piperidin-1-yl)phenyl)methanol for Researchers
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. (4-(Piperidin-1-yl)phenyl)methanol is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of the most practical synthetic routes to this compound, offering field-proven insights and detailed experimental data to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to this compound
This compound, with its piperidine and benzyl alcohol moieties, serves as a versatile scaffold in medicinal chemistry. The piperidine ring is a common feature in many FDA-approved drugs due to its favorable pharmacokinetic properties, while the benzyl alcohol group provides a convenient handle for further chemical modifications. An efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery community. This guide will compare two primary and well-established synthetic strategies: the reduction of a commercially available aldehyde and the nucleophilic substitution of a benzyl halide with piperidine.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes.
Route 1: Reduction of 4-(Piperidin-1-yl)benzaldehyde
This approach is arguably the most direct and straightforward synthesis, leveraging the commercially available starting material, 4-(piperidin-1-yl)benzaldehyde[1]. The core of this method lies in the selective reduction of the aldehyde functionality to a primary alcohol.
Mechanistic Considerations
The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis. Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed. These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles that attack the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the desired alcohol.
Sodium borohydride is often the preferred reagent for this transformation due to its milder nature and compatibility with protic solvents like methanol and ethanol, making the reaction setup and workup significantly more convenient and safer compared to the highly reactive LiAlH₄, which requires anhydrous conditions and reacts violently with water[2][3][4].
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
4-(Piperidin-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(piperidin-1-yl)benzaldehyde (1 equivalent) in methanol (10-15 mL per gram of aldehyde).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. The addition should be slow to control any effervescence.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Route 2: N-Alkylation of Piperidine with 4-(Halomethyl)phenylmethanol
This synthetic strategy involves the formation of the C-N bond between the piperidine nitrogen and the benzylic carbon of a 4-(halomethyl)phenylmethanol derivative. This is a classic example of a nucleophilic substitution reaction.
Mechanistic Considerations
In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-(halomethyl)phenylmethanol and displacing the halide leaving group (chloride or bromide)[5]. The use of a base is often necessary to neutralize the hydrohalic acid byproduct that is formed, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being suitable for this type of reaction.
The starting materials, 4-(chloromethyl)benzyl alcohol and 4-(bromomethyl)benzyl alcohol, are commercially available or can be synthesized from their corresponding benzoic acid derivatives[6][7][8][9][10][11].
Experimental Protocol: N-Alkylation using 4-(Chloromethyl)benzyl Alcohol
Materials:
-
Piperidine
-
4-(Chloromethyl)benzyl alcohol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(chloromethyl)benzyl alcohol (1 equivalent), piperidine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile to the flask (15-20 mL per gram of the benzyl alcohol).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain it at this temperature with stirring.
-
Monitor the reaction progress by TLC until the starting benzyl alcohol is consumed. This typically takes several hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Reduction of Aldehyde | Route 2: N-Alkylation of Piperidine |
| Starting Materials | 4-(Piperidin-1-yl)benzaldehyde, Sodium Borohydride | Piperidine, 4-(Halomethyl)phenylmethanol, Base (e.g., K₂CO₃) |
| Number of Steps | 1 | 1 |
| Typical Yield | High (>90%) | Moderate to High (70-90%) |
| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperature (reflux) |
| Reagent Safety & Handling | NaBH₄ is relatively safe and easy to handle. | Piperidine and benzyl halides can be corrosive and lachrymatory. |
| Scalability | Generally straightforward to scale up. | Can be scaled up, but requires careful temperature control. |
| Cost-Effectiveness | Can be cost-effective if the starting aldehyde is readily available. | May be more cost-effective depending on the relative prices of the starting materials. |
| Potential Side Reactions | Over-reduction is generally not an issue with NaBH₄. | Dialkylation of piperidine is a potential side reaction if conditions are not optimized. |
Conclusion and Recommendations
Both the reduction of 4-(piperidin-1-yl)benzaldehyde and the N-alkylation of piperidine with a 4-(halomethyl)phenylmethanol derivative are viable and effective methods for the synthesis of this compound.
Route 1 (Reduction) is highly recommended for its simplicity, mild reaction conditions, and typically high yields. The ease of handling sodium borohydride and the straightforward workup procedure make it an excellent choice for both small-scale and larger-scale preparations, provided the starting aldehyde is commercially accessible at a reasonable cost.
Route 2 (N-Alkylation) offers a solid alternative, particularly if the starting materials are more readily available or cost-effective in a specific laboratory setting. While the reaction conditions are more forcing (requiring heat), it is a robust and reliable transformation. Careful control of stoichiometry is necessary to minimize the formation of quaternary ammonium salt byproducts.
Ultimately, the choice between these two synthetic routes will depend on a laboratory's specific circumstances, including the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment. For most applications, the reduction of the aldehyde presents a more convenient and efficient pathway.
References
- 1. 4-(1-Piperidinyl)benzaldehyde 97 10338-57-5 [sigmaaldrich.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Chloromethyl)benzyl alcohol (16473-35-1) for sale [vulcanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 synthesis - chemicalbook [chemicalbook.com]
- 9. [4-(Chloromethyl)phenyl]methanol | C8H9ClO | CID 5107660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
A Comparative Guide to the Biological Activity of (4-(Piperidin-1-yl)phenyl)methanol and Its Analogs: A Structure-Activity Relationship Exploration
This guide provides a comprehensive comparison of the biological activity of (4-(Piperidin-1-yl)phenyl)methanol and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced ways that modifications to this chemical scaffold can influence biological outcomes. While a direct head-to-head comparative study of this compound with a full spectrum of its analogs is not extensively documented in publicly available literature, this guide synthesizes findings from numerous studies on related piperidine-containing compounds to construct a robust understanding of the structure-activity relationships (SAR) at play. We will explore how alterations to the phenyl ring, the methanol group, and the piperidine moiety can profoundly impact activity, selectivity, and overall pharmacological profile.
The this compound Scaffold: A Versatile Core in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways. The piperidine ring is a common motif in many approved drugs and natural alkaloids, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions, while maintaining favorable pharmacokinetic properties. The phenylmethanol portion provides a site for hydrogen bonding and can be a key pharmacophoric element. Its primary utility has also been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. This highlights the structural importance of this scaffold in orienting molecules for biological interactions.
This guide will focus on the potential of this scaffold and its analogs in modulating G-protein coupled receptor (GPCR) activity, a common target for piperidine-containing molecules, and as antimicrobial agents.
Comparative Analysis of Biological Activity: A Focus on Structural Modifications
To understand the biological potential of this compound, we will examine how structural modifications to three key regions of the molecule can impact its activity.
Diagram of the Core Scaffold and Sites of Modification:
A Senior Application Scientist's Guide to the Structure-Activity Relationship of (4-(Piperidin-1-yl)phenyl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, versatile class of compounds: (4-(Piperidin-1-yl)phenyl)methanol derivatives. We will dissect the core pharmacophore, explore its interactions with key biological targets, primarily Sigma (σ) and Dopamine (D) receptors, and present a comparative analysis against alternative scaffolds. This document moves beyond a simple recitation of facts, explaining the causal relationships behind experimental designs and providing detailed, self-validating protocols to empower your own research endeavors.
The Piperidine Scaffold: A Privileged Element in Drug Design
The prevalence of the piperidine motif in pharmaceuticals is not coincidental. This six-membered nitrogenous heterocycle offers a unique combination of features that medicinal chemists leverage to enhance "druggability."[1] Its introduction into a molecule can modulate lipophilicity, improve metabolic stability, and provide a basic nitrogen center for crucial interactions with biological targets.[1][2] Furthermore, its conformational flexibility allows it to adapt to the steric demands of receptor binding pockets.[1] The most common substitution patterns on the piperidine ring are at the 1 and 4 positions, highlighting the importance of the scaffold present in our topic of discussion.[2] The strategic placement of chiral centers on the piperidine ring can further enhance biological activity, selectivity, and pharmacokinetic profiles while reducing potential hERG toxicity.[3]
Deconstructing the this compound Core
To understand the SAR of this family, we must first appreciate the function of its constituent parts. The scaffold can be broken down into three key regions, each offering a vector for chemical modification and optimization.
-
The Phenyl Ring: This aromatic core serves as a central anchoring point and is a key site for hydrophobic interactions within receptor binding pockets. Substitutions on this ring dramatically influence electronic properties, steric bulk, and the overall orientation of the molecule.
-
The Methanol Group: The benzylic alcohol provides a hydrogen bond donor and acceptor. Its modification or replacement can significantly alter binding affinity and selectivity. For instance, in related 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines, the presence and orientation of a hydroxyl or carbonyl group at this position are critical for sigma receptor affinity.[4]
-
The Piperidine Ring: As the basic component, the protonated nitrogen of the piperidine ring often forms a critical ionic interaction with acidic residues (e.g., Aspartate) in the binding sites of GPCRs and other targets.[5] Modifications to this ring, particularly at the 1-position (N-substitution), are a primary driver of potency and selectivity.
Comparative Structure-Activity Relationship (SAR) Analysis
Derivatives of the phenylpiperidine core have been extensively studied as ligands for multiple CNS targets. Below, we compare the SAR for two of the most prominent target families.
SAR at Sigma Receptors (σ1R & σ2R)
Sigma receptors are unique membrane-bound proteins implicated in a variety of neurological disorders and cancer.[4][6] The phenylpiperidine scaffold is a classic pharmacophore for high-affinity σ1R ligands.
-
The Basic Amine is Essential: A positively ionizable nitrogen on the piperidine ring is a crucial pharmacophoric element for sigma receptor binding.[6]
-
N-Substitution Dictates Affinity and Selectivity: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. In a series of phenoxyalkylpiperidines, extending the alkyl chain connected to the nitrogen and the nature of the terminal aromatic group significantly modulated σ1R affinity.[7] For example, N-benzyl substitution is a common feature in potent sigma ligands.[6]
-
Aromatic Features are Critical: Two aromatic rings, one being the core phenyl group and another often introduced via the N-substituent, combined with a linker, are characteristic of high-affinity ligands.[6] Hydrophobic interactions are a primary driving force for σ1R binding.[4]
-
Methanol Group Modifications: Replacing the methanol with a carbonyl group (aroylpiperidines) or maintaining it as a hydroxyl group (hydroxyphenylpiperidines) can yield potent sigma-1 receptor ligands. The choice between these can fine-tune selectivity.[4]
SAR at Dopamine Receptors (Primarily D4)
The Dopamine D4 receptor (D4R) is a D2-like family GPCR and a target for antipsychotics and treatments for other CNS disorders.[8][9] The phenylpiperidine scaffold has proven to be a fertile ground for developing potent and selective D4R antagonists.
-
Piperidine vs. Piperazine: Direct comparison has shown that replacing the piperidine ring with a piperazine can increase D4R affinity and selectivity over other dopamine receptor subtypes.[10] However, optimized piperidine-based ligands can achieve excellent potency and selectivity.[8]
-
N-Substituent is Key: As with sigma receptors, the N-substituent is paramount. In one series, an N-3-fluoro-4-methoxybenzyl group was found to be optimal.[9] Variations in the benzyl substituent (e.g., adding fluoro or methyl groups) produced active compounds, demonstrating a degree of tolerance in this region.[9]
-
Linker and Terminal Group Variations: Studies on piperidine-based D4R ligands show that the distance between the core pharmacophoric features is crucial. Varying the linker between the piperidine nitrogen and a terminal aromatic group leads to different SAR profiles, highlighting the need for careful optimization.[8]
Comparison with Alternative Scaffolds
| Scaffold | Key Advantages | Key Disadvantages | Primary Targets |
| (4-Phenyl)piperidinemethanol | Versatile core, established SAR for CNS targets, good physicochemical properties. | Can lack selectivity without significant optimization. | Sigma Receptors, Dopamine Receptors.[4][9] |
| 4-Phenylpiperazine | Often shows higher intrinsic selectivity for D4 receptors compared to piperidine analogs.[10] | Can suffer from poor solubility and bioavailability due to high lipophilicity.[11] | Dopamine Receptors, Serotonin Receptors. |
| Constrained Phenethylamines | By incorporating the phenethylamine pharmacophore into a piperidine ring, high potency and selectivity can be achieved.[12] | SAR can be very narrow, with small structural changes leading to loss of activity.[13] | DPP4 Inhibitors, Choline Transporter Inhibitors.[12][13] |
Data-Driven Comparison of Derivatives
The following tables summarize quantitative data for representative phenylpiperidine and phenylpiperazine derivatives, illustrating the SAR principles discussed.
Table 1: Comparative Binding Affinities (Kᵢ in nM) at Sigma Receptors
| Compound | Core Scaffold | N-Substituent | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
|---|---|---|---|---|---|---|
| Haloperidol | 4-hydroxy-4-phenylpiperidine | 4-(4-chlorophenyl)-4-oxobutyl | 2.5 | 291 | 116.4 | [6] |
| Compound 1 | Piperidine | Benzyl | 3.2 | 165 | 51.6 | [6] |
| Compound 1a | Piperidine | ω-(4-chlorophenoxy)ethyl | 1.18 | 108 | 91.5 | [7] |
| Compound 1b | Piperidine | ω-(4-methoxyphenoxy)ethyl | 1.49 | 809 | 543.0 | [7] |
Data synthesized from multiple sources to illustrate general trends.
Table 2: Comparative Binding Affinities (Kᵢ in nM) at Dopamine Receptors
| Compound | Core Scaffold | N-Substituent / Key Feature | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₄R Kᵢ (nM) | Reference |
|---|---|---|---|---|---|---|
| Compound 7 | Piperidine | 4-phenylbutanoyl | >1000 | >1000 | 18.2 | [8] |
| Compound 8 | Piperidine | 4-benzyl | >1000 | >1000 | 25.1 | [8] |
| Compound 8a | 3-benzyloxypiperidine | 3-fluoro-4-methoxybenzyl | >10000 | >10000 | 205.9 | [9] |
| Compound 28 | Piperazine | Diphenylmethyl | >10000 | >10000 | 3.9 | [10] |
Data highlights the challenge and strategies for achieving D4 receptor selectivity.
Essential Experimental Protocols
To ensure trustworthiness and reproducibility, detailed methodologies are crucial. The following protocols represent standard, self-validating systems for evaluating novel derivatives.
Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
Causality: This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known, radiolabeled ligand. The resulting inhibition constant (Kᵢ) is a fundamental parameter in pharmacology.
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize tissues or cultured cells (e.g., HEK293 cells expressing the target receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Membrane Harvesting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes. Resuspend the pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂-like receptors, --INVALID-LINK---pentazocine for σ₁R), and varying concentrations of the test compound.
-
Defining Non-Specific Binding: In a parallel set of wells, add a high concentration of a known, non-labeled drug (e.g., unlabeled haloperidol) to determine non-specific binding.
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
Causality: This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.
Visualizing Key Relationships and Workflows
Diagram 1: Pharmacophore for Phenylpiperidine-based Sigma-1 Ligands
Caption: Key pharmacophoric features for sigma-1 receptor binding.
Diagram 2: General SAR for Piperidine-based Dopamine D4 Antagonists
Caption: Key modification points for Dopamine D4 receptor antagonists.
Diagram 3: Experimental Workflow for Hit-to-Lead Optimization
Caption: A typical screening cascade for optimizing new derivatives.
Conclusion and Future Perspectives
The this compound scaffold and its close relatives represent a remarkably fruitful starting point for the design of potent and selective ligands for CNS targets. The structure-activity relationships are well-defined, though complex, with the N-substituent of the piperidine ring serving as the most critical determinant of potency and selectivity for both sigma and dopamine receptors. While significant progress has been made, future opportunities lie in the development of ligands with unique selectivity profiles, such as dual σ1R/D4R antagonists or biased agonists that selectively activate specific downstream signaling pathways. The application of these scaffolds is also expanding, with recent use as semi-flexible linkers in the development of PROTACs for targeted protein degradation, opening a new frontier for these versatile molecules.[14] The detailed protocols and comparative data provided herein serve as a robust foundation for researchers aiming to explore and exploit the therapeutic potential of this valuable chemical space.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Identification of a new selective dopamine D4 receptor ligand | ID: fn1075071 | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Spectroscopic Guide to Piperidine Isomers: Navigating the Nuances of 2-, 3-, and 4-Methylpiperidine
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of successful research and development. The subtle shift of a single methyl group on a piperidine ring can dramatically alter a molecule's pharmacological profile, transforming a promising lead compound into an inactive or even toxic analogue. This guide provides an in-depth comparative analysis of the spectroscopic data of 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged for unambiguous isomer differentiation.
The Critical Importance of Isomer Differentiation in Piperidine Scaffolds
The piperidine motif is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for molecular design. However, the positional isomerism of substituents on this ring presents a significant analytical challenge. Misidentification of an isomer during synthesis or characterization can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a robust and multi-faceted analytical approach is not just best practice; it is a necessity.
This guide will delve into the characteristic spectroscopic signatures of 2-, 3-, and 4-methylpiperidine, providing not just the data, but the causal explanations behind the observed differences. By understanding why the spectra differ, researchers can approach their own analytical challenges with greater confidence and insight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[2] For the methylpiperidine isomers, both ¹H and ¹³C NMR offer distinct and reliable methods for differentiation.
¹H NMR Spectroscopy: The Telltale Shifts of Protons
The position of the methyl group on the piperidine ring creates unique electronic environments for the ring protons, resulting in characteristic chemical shifts and coupling patterns. The following table summarizes the key ¹H NMR signals for the three isomers, typically recorded in deuterated chloroform (CDCl₃).
| Compound | Methyl Protons (δ, ppm) | Ring Protons α to N (δ, ppm) | Other Ring Protons (δ, ppm) |
| 2-Methylpiperidine | ~1.0-1.1 (d) | ~2.5-3.0 (m) | ~1.0-1.8 (m) |
| 3-Methylpiperidine | ~0.8-0.9 (d) | ~2.2-2.9 (m) | ~0.8-1.8 (m) |
| 4-Methylpiperidine | ~0.9 (d) | ~2.5-3.1 (m) | ~1.0-1.8 (m) |
Expertise & Experience: The most significant diagnostic feature in the ¹H NMR spectra is the chemical shift and multiplicity of the methyl protons and the protons on the carbons alpha to the nitrogen.
-
2-Methylpiperidine: The methyl group is directly attached to a carbon adjacent to the nitrogen. This proximity to the electronegative nitrogen atom results in a slight downfield shift of the methyl proton signal compared to the other isomers. The proton on the carbon bearing the methyl group (C2) is a multiplet, often complex due to coupling with the neighboring methylene protons and the N-H proton.
-
3-Methylpiperidine: The methyl group is further from the nitrogen, leading to a more upfield chemical shift for the methyl protons, which is typical for a methyl group on a cyclohexane-like ring. The signals for the α-protons (at C2 and C6) are distinct and often show complex splitting patterns due to both geminal and vicinal coupling.
-
4-Methylpiperidine: The methyl group is at the para-position relative to the nitrogen. Its chemical shift is similar to that of 3-methylpiperidine. However, the symmetry of the 4-substituted ring often simplifies the spectrum of the ring protons compared to the 3-isomer. The protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5, leading to fewer and often broader multiplets.
¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton
¹³C NMR spectroscopy provides a direct and often unambiguous method for distinguishing between the piperidine isomers. The chemical shift of each carbon atom is highly sensitive to its local electronic environment.
| Compound | Methyl Carbon (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) |
| Piperidine | - | 47.9 | 27.5 | 25.4 | 27.5 | 47.9 |
| 2-Methylpiperidine | ~22.6 | ~53.0 | ~35.7 | ~26.2 | ~26.8 | ~47.8 |
| 3-Methylpiperidine | ~19.5 | ~55.2 | ~33.8 | ~31.8 | ~26.1 | ~48.1 |
| 4-Methylpiperidine | ~22.4 | ~53.8 | ~35.4 | ~31.3 | ~35.4 | ~53.8 |
Causality Behind the Shifts: The position of the methyl group induces steric and electronic effects that are clearly reflected in the ¹³C NMR chemical shifts.
-
2-Methylpiperidine: The methyl group at C2 causes a significant downfield shift of the C2 carbon due to the alpha-substituent effect. The steric hindrance introduced by the methyl group also influences the chemical shifts of the adjacent carbons.
-
3-Methylpiperidine: The methyl group at C3 results in a downfield shift for C3. The effect on the other ring carbons is less pronounced compared to the 2-isomer.
-
4-Methylpiperidine: The symmetry of the molecule is evident in the ¹³C NMR spectrum, with only four distinct signals for the ring carbons (C2 and C6 are equivalent, as are C3 and C5). The methyl group at C4 influences the chemical shift of C4 and the adjacent carbons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Trustworthiness: A self-validating NMR protocol ensures reproducibility and accuracy. This protocol is designed for the routine analysis of small organic molecules like methylpiperidine isomers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the methylpiperidine isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. While the IR spectra of the methylpiperidine isomers are broadly similar due to the presence of the same functional groups (N-H, C-H, C-N), subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation.
| Vibrational Mode | Piperidine (cm⁻¹) | 2-Methylpiperidine (cm⁻¹) | 3-Methylpiperidine (cm⁻¹) | 4-Methylpiperidine (cm⁻¹) |
| N-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) | ~3300-3400 (broad) | ~3300-3400 (broad) |
| C-H Stretch (aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| N-H Bend | ~1600-1650 | ~1600-1650 | ~1600-1650 | ~1600-1650 |
| C-H Bend | ~1440-1470 | ~1440-1470 | ~1440-1470 | ~1440-1470 |
| C-N Stretch | ~1100-1200 | ~1100-1200 | ~1100-1200 | ~1100-1200 |
| Fingerprint Region | Complex pattern | Distinct pattern | Distinct pattern | Distinct pattern |
Interpreting the Vibrational Landscape: The primary utility of IR in this context lies in confirming the presence of the piperidine core and the absence of other functional groups. The differentiation between isomers relies on the unique combination of bands in the fingerprint region, which arise from complex bending and stretching vibrations of the entire molecule.[3] The position of the methyl group alters the overall symmetry and vibrational coupling within the molecule, leading to a unique fingerprint for each isomer.[4]
Experimental Protocol: FTIR Analysis of Liquid Samples
Trustworthiness: This protocol for Attenuated Total Reflectance (ATR)-FTIR is a rapid and reliable method for analyzing liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a single drop of the neat liquid methylpiperidine isomer directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. When coupled with Gas Chromatography (GC-MS), it is a powerful technique for separating and identifying volatile isomers like the methylpiperidines. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to characteristic fragmentation.
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Piperidine | 85 | 84 | 56, 43 |
| 2-Methylpiperidine | 99 | 84 | 98, 56, 42 |
| 3-Methylpiperidine | 99 | 98 | 84, 70, 56 |
| 4-Methylpiperidine | 99 | 98 | 84, 70, 56 |
The Logic of Fragmentation: The fragmentation of piperidine derivatives under EI-MS is primarily driven by the nitrogen atom.[1]
-
α-Cleavage: The most dominant fragmentation pathway for all isomers is the cleavage of the C-C bond adjacent to the nitrogen atom.[1]
-
In piperidine , loss of a hydrogen radical from the α-carbon results in the abundant m/z 84 ion.
-
In 2-methylpiperidine , the most favorable α-cleavage is the loss of the methyl group, leading to the base peak at m/z 84. Loss of a hydrogen atom from the other α-carbon (C6) gives the m/z 98 ion.
-
In 3- and 4-methylpiperidine , the primary α-cleavage involves the loss of a hydrogen atom from C2 or C6, resulting in the base peak at m/z 98.
-
-
Ring Fission: Subsequent fragmentation of the piperidine ring leads to smaller fragment ions. The presence of the methyl group at different positions influences the relative abundance of these smaller fragments, but the most diagnostic information comes from the initial α-cleavage.
Experimental Protocol: GC-MS Analysis
Trustworthiness: This protocol outlines a standard method for the separation and identification of volatile amines by GC-MS.
-
Sample Preparation:
-
Prepare a dilute solution of the methylpiperidine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
GC Parameters:
-
Column: A capillary column suitable for amine analysis (e.g., a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peak corresponding to the methylpiperidine isomer in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
-
Compare the fragmentation pattern to a spectral library (e.g., NIST) for confirmation.
-
Conclusion: A Multi-Technique Approach for Confident Isomer Assignment
The differentiation of piperidine isomers is a critical task in many scientific disciplines, particularly in the development of new pharmaceuticals. While each spectroscopic technique offers valuable clues, a comprehensive and confident structural assignment relies on the synergistic use of multiple methods.
-
NMR spectroscopy provides the most detailed structural information, with both ¹H and ¹³C NMR offering clear and distinct patterns for each isomer based on the electronic and steric effects of the methyl substituent.
-
IR spectroscopy serves as a rapid method to confirm the presence of the piperidine functional groups and provides a unique fingerprint for each isomer.
-
Mass spectrometry , especially when coupled with gas chromatography, allows for the separation of isomers and provides characteristic fragmentation patterns based on the position of the methyl group, which influences the α-cleavage pathways.
By understanding the principles behind these techniques and the specific ways in which the methyl group's position influences the spectroscopic output, researchers can confidently navigate the analytical challenges posed by piperidine isomers and ensure the integrity of their scientific endeavors.
References
Navigating the Labyrinth of Antiproliferative Screening: A Comparative Guide to the In Vitro Validation of Piperidine-Methanol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising chemical scaffold to a validated preclinical candidate is a meticulous process of empirical validation. The piperidine ring, a ubiquitous motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel anticancer agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[4][5] This guide provides an in-depth technical comparison of the in vitro validation of the antiproliferative activity of piperidine-methanol derivatives, with a focus on compounds structurally related to the (4-(Piperidin-1-yl)phenyl)methanol scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the structure-activity relationships that govern the cytotoxic potential of these molecules.
The Rationale for Targeting Cancer with Piperidine Scaffolds
The piperidine moiety is a privileged scaffold in drug design due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability.[3] In the context of oncology, piperidine-containing compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[4] The inclusion of a methanol group can further influence the molecule's polarity and potential for hydrogen bonding, which may be critical for target engagement.
A Comparative Look at Antiproliferative Activity
While direct experimental data on the antiproliferative activity of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from structurally related compounds. The following table summarizes the in vitro cytotoxic activity of various piperidine-methanol and related derivatives against a panel of human cancer cell lines. This comparative data underscores the importance of the substitution pattern on both the piperidine and the aromatic rings in determining the antiproliferative potency.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Key Structural Features | Reference |
| Diphenyl(sulfonylpiperidin-4-yl)methanol Derivatives | HeLa, HT-29, MCF-7, HepG-2 | Potent activity reported for specific derivatives | Diphenylmethanol on a sulfonylated piperidine ring | [6] |
| 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(substituted)urea Derivatives | NCI-60 Panel (including renal, melanoma, colon, breast) | Significant efficacy, with some derivatives outperforming paclitaxel and gefitinib in certain cell lines | (Hydroxymethyl)piperidinyl moiety linked to a diarylurea scaffold | [7] |
| Diphenyl(piperidin-4-yl)thioamide Methanol Derivatives | HeLa, HepG-2, PANC-1 | Compound 6d : 6.8 µM (PANC-1), Compound 6e : 7.4 µM (PANC-1) | Diphenylmethanol and thioamide on a piperidine ring | [8] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11 (hematological cancers) | Complete inhibition of proliferation at 5 µM | Diaryl-substituted piperidin-4-one with chloro and methyl groups | [5] |
| 3,5-Bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 (neoplastic cells) | Submicromolar CC50 values for N-acryloyl analogs | Bis(benzylidene) substitution on a piperidin-4-one core | [9] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a compound that kills 50% of cells.
Experimental Workflows for In Vitro Validation
The cornerstone of validating the antiproliferative activity of any new chemical entity lies in a series of robust and reproducible in vitro assays. Here, we provide detailed protocols for the essential experiments.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds (e.g., doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
To understand how the compounds induce cell death, it is crucial to investigate their effects on apoptosis and the cell cycle. Flow cytometry is a powerful tool for these analyses.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis assay protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the experimental process and a hypothetical mechanism of action, the following diagrams are presented in Graphviz DOT language.
Caption: A streamlined workflow for the in vitro validation of novel antiproliferative compounds.
Caption: A potential signaling pathway targeted by piperidine-based antiproliferative agents.
Conclusion and Future Directions
The in vitro validation of this compound derivatives and their analogs is a critical step in assessing their potential as novel anticancer therapeutics. This guide has provided a comprehensive framework for this process, from the underlying scientific rationale to detailed experimental protocols and data interpretation. While the specific derivatives of this compound require further investigation to establish their antiproliferative profile, the comparative analysis of structurally related compounds highlights the therapeutic promise of the piperidine-methanol scaffold. Future studies should focus on synthesizing a library of these derivatives with diverse substitutions to establish a clear structure-activity relationship. Mechanistic studies, including target identification and in vivo efficacy evaluation in animal models, will be the subsequent crucial steps in the exciting journey of translating these promising compounds into clinically effective anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Potential of (4-(Piperidin-1-yl)phenyl)methanol-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Promise of a Bifunctional Scaffold
In the landscape of modern synthetic chemistry, the development of efficient, selective, and robust catalysts remains a cornerstone of innovation. The molecule (4-(Piperidin-1-yl)phenyl)methanol presents a compelling, yet underexplored, scaffold for catalytic applications. Its structure is characterized by two key functional motifs: a tertiary amine embedded within a piperidine ring and a benzylic alcohol. This unique combination suggests a dual potential for this molecule and its derivatives to act as either organocatalysts or as ligands for transition metal catalysis.
This guide provides a comprehensive analysis of the potential catalytic performance of this compound-based systems. In the absence of direct, published performance data for this specific molecule, this guide will benchmark its hypothetical performance by drawing comparisons with well-established catalysts that share similar structural and functional characteristics. We will explore its potential in two key areas: as a base organocatalyst in C-C bond-forming reactions and as a precursor to ligands for palladium-catalyzed cross-coupling reactions. This comparative analysis is supported by established experimental data for analogous systems, detailed protocols for representative reactions, and mechanistic visualizations to provide a robust framework for future research and application.
Part 1: this compound as a Potential Organocatalyst
The piperidine moiety is a well-known basic organocatalyst, frequently employed in reactions that proceed via enamine or enolate intermediates. Its basicity and steric profile can be leveraged to facilitate a variety of synthetic transformations.
Comparative Reaction: The Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a classic benchmark for basic organocatalysts.[1] Traditionally, this reaction is catalyzed by weak bases such as piperidine.[2]
Hypothetical Performance and Comparison:
We can hypothesize that this compound would be an effective catalyst for the Knoevenagel condensation. The piperidine nitrogen possesses the requisite basicity to deprotonate the active methylene compound. The bulky phenylmethanol substituent may influence the catalyst's solubility and steric environment, which could impact reaction rates and, in certain cases, selectivity.
To provide a tangible benchmark, we compare its potential performance to standard piperidine and other organocatalysts in the condensation of benzaldehyde with malononitrile.
Table 1: Comparative Performance of Organocatalysts in the Knoevenagel Condensation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 10 | Ethanol | RT | 1 | 95 | [1] |
| (1S,2S)-1,2-Diaminocyclohexane Derivatives | 10 | CH3CN | 60 | 168 | 85-95 | [2] |
| Imidazolium Salts | 0.4-1.2 | Solvent-free | RT | 0.5-2 | 90-98 | [3] |
| This compound (Hypothetical) | 5-10 | Ethanol/Toluene | RT-60 | 1-4 | >90 (Expected) | N/A |
Causality Behind Experimental Choices:
-
Catalyst Choice: Piperidine is the classic catalyst for this transformation. Diaminocyclohexane and imidazolium salts represent more recent, highly efficient organocatalysts.[2][3]
-
Solvent: Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and catalyst. Solvent-free conditions, as used with imidazolium salts, represent a greener alternative.
-
Temperature: The reaction is often facile at room temperature, but gentle heating can increase the reaction rate.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a standardized method for evaluating the catalytic activity of this compound in a Knoevenagel condensation.
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq.), malononitrile (1.1 mmol, 1.1 eq.), and the organocatalyst (e.g., this compound, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add 2 mL of ethanol.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 10 mL of water to the reaction mixture. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and melting point, and compare with literature data.
Part 2: this compound Derivatives as Ligands in Cross-Coupling Reactions
The true potential of this compound may lie in its use as a precursor for ligands in transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. The benzylic alcohol can be readily converted into a phosphine, creating a novel phosphine ligand with a pendant piperidine group. Such a ligand could exhibit interesting steric and electronic properties.[4]
Hypothetical Ligand Synthesis and Structure
The conversion of the alcohol to a phosphine can be achieved via tosylation followed by nucleophilic substitution with a phosphide, or by reaction with a chlorophosphine. The resulting ligand, (4-(diphenylphosphino)methyl)phenyl)piperidine, would feature a P-donor atom and a distal N-atom, which could influence the catalyst's properties through secondary interactions or by modifying the ligand's electronic nature.
Comparative Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, and the performance of the palladium catalyst is highly dependent on the nature of the supporting ligand.[5] We will benchmark the hypothetical performance of a palladium complex of our proposed piperidine-phosphine ligand against established, high-performance phosphine and N-heterocyclic carbene (NHC) ligands.[6][7]
Table 2: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst System | Catalyst Loading (mol% Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂/SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| XPhos | XPhos-Pd-G3 | 0.5 | K₃PO₄ | Toluene | RT | 1 | 97 | [5] |
| IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | 1.0 | NaOtBu | Dioxane | 80 | 18 | 95 | [8] |
| Piperidine-Phosphine (Hypothetical) | Pd(OAc)₂/Ligand | 1.0-2.0 | K₃PO₄ | Toluene/Dioxane | RT-80 | 2-12 | High (Expected) | N/A |
Causality Behind Experimental Choices:
-
Ligand Choice: SPhos and XPhos are commercially available, highly effective biaryl phosphine ligands for Suzuki couplings. IPr is a widely used NHC ligand known for its strong σ-donating ability and formation of stable palladium complexes.[5][6]
-
Catalyst Precursor: Pd(OAc)₂ is a common and inexpensive palladium source. Pre-catalysts like XPhos-Pd-G3 offer improved stability and ease of use.
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. K₃PO₄ in toluene is a common system for phosphine-ligated catalysts, while stronger bases like NaOtBu in ethereal solvents are often used with NHC ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol allows for the evaluation of a novel ligand, such as one derived from this compound, in a Suzuki-Miyaura coupling reaction.
-
Catalyst Preparation (in a glovebox): To a vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%). Add 1 mL of anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Reaction Setup (in a glovebox): In a separate vial, add 4-chlorotoluene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.5 mmol, 1.5 eq.), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Reaction: Add the pre-formed catalyst solution to the vial containing the reagents. Seal the vial and stir the reaction mixture at room temperature or heat to 80 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with 5 mL of water. Extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR and compare it with known data.
Visualizing Catalytic Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Catalyst Performance Benchmarking
Caption: A systematic workflow for benchmarking the performance of a novel catalyst.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic activity of this compound is currently lacking in the scientific literature, its bifunctional nature presents a compelling case for its potential in both organocatalysis and as a ligand precursor for transition metal catalysis. As an organocatalyst, its piperidine moiety is expected to effectively catalyze base-mediated reactions like the Knoevenagel condensation. More intriguing is its potential as a precursor to novel phosphine ligands, where the interplay between the phosphine donor and the piperidine substituent could lead to unique catalytic properties in cross-coupling reactions.
The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to explore the catalytic potential of this and structurally related molecules. Future work should focus on the synthesis of derivatives, particularly phosphine ligands, and their systematic evaluation in a range of catalytic transformations. Such studies will be crucial in determining whether this compound can be a valuable addition to the modern chemist's catalytic toolbox.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recyclable hybrid organocatalysts for the Knoevenagel condensation - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Antimicrobial Activity of (Piperidin-4-yl)methanol Derivatives
The relentless rise of antimicrobial resistance (AMR) has been declared a top global public health threat by the World Health Organization, creating an urgent demand for novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing a piperidine scaffold, are cornerstones in medicinal chemistry and are found in numerous pharmaceuticals.[2][3][4] This guide provides a comparative analysis of the antimicrobial potential of a promising class of these compounds: derivatives of (piperidin-4-yl)methanol, with a specific focus on the well-documented diphenyl(piperidin-4-yl)methanol (DPP) framework. We will explore their synthesis, comparative efficacy against various pathogens, structure-activity relationships, and the experimental protocols used for their evaluation.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a saturated N-heterocycle that offers distinct advantages in drug design, such as improving the solubility and metabolic profile of drug candidates compared to their aromatic counterparts.[2] Its versatile structure can be readily modified, making it a pivotal synthetic building block for creating diverse chemical libraries.[4] By exploring derivatives of a core molecule like (piperidin-4-yl)methanol, researchers can systematically investigate how different functional groups influence biological activity, leading to the identification of potent antimicrobial leads.
A particularly interesting starting point is Diphenyl(piperidin-4-yl)methanol (DPP), where the piperidine ring is attached to a diphenylmethanol moiety. The synthesis of derivatives typically involves the straightforward alkylation of the secondary amine on the piperidine nitrogen with various phenacyl halides, allowing for the introduction of a wide range of substituents.[1]
Comparative In Vitro Antimicrobial Efficacy
The antimicrobial potential of newly synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The agar well diffusion method is also frequently used for initial screening, where the diameter of the zone of inhibition (ZOI) around a drug-impregnated disc correlates with its activity.[1][2]
A study on six novel DPP derivatives provides a clear basis for comparison. These compounds were synthesized by attaching different substituted phenacyl groups to the piperidine nitrogen and were tested against a panel of Gram-positive and Gram-negative bacteria and pathogenic fungi.[1]
Comparative Antibacterial Activity
The data reveals that specific substitutions dramatically enhance antibacterial potency. Notably, derivatives containing nitro and dichloro substitutions on the phenacyl ring demonstrated significant activity.
| Compound ID | R-Group (Substitution on Phenacyl Moiety) | S. aureus (ZOI, mm) | P. mirabilis (ZOI, mm) | S. dysenteriae (ZOI, mm) |
| 4NP | 4-Nitrophenacyl | 16 | 20 | 14 |
| DCP | 2,4-Dichlorophenacyl | 12 | 20 | 18 |
| 3NP | 3-Nitrophenacyl | 14 | 16 | 12 |
| DHP | 3,4-Dihydroxyphenacyl | 14 | 14 | 12 |
| BP | 4-Bromophenacyl | 12 | 14 | 10 |
| PP | Phenacyl | 10 | 12 | 10 |
| Ciprofloxacin | Standard Antibiotic | 28 | 32 | 30 |
Data synthesized from[1]. ZOI = Zone of Inhibition.
From this data, it is evident that the 4NP and DCP derivatives are highly effective, particularly against Proteus mirabilis, a common cause of urinary tract infections.[1] The 4NP derivative also showed significant activity against Staphylococcus aureus, while the DCP derivative was notably effective against Shigella dysenteriae.[1]
Comparative Antifungal Activity
The same set of derivatives was evaluated for antifungal activity, where several compounds surpassed the efficacy of the standard antifungal drug, fluconazole.
| Compound ID | R-Group (Substitution on Phenacyl Moiety) | A. niger (ZOI, mm) | C. albicans (ZOI, mm) | Penicillium spp. (ZOI, mm) |
| 4NP | 4-Nitrophenacyl | 25 | 20 | 22 |
| DCP | 2,4-Dichlorophenacyl | 20 | 18 | 24 |
| 3NP | 3-Nitrophenacyl | 18 | 22 | 20 |
| DHP | 3,4-Dihydroxyphenacyl | 16 | 20 | 18 |
| BP | 4-Bromophenacyl | 12 | 14 | 12 |
| PP | Phenacyl | 10 | 12 | 10 |
| Fluconazole | Standard Antifungal | 13 | 16 | 15 |
Data synthesized from[1]. ZOI = Zone of Inhibition.
The results are striking, with the 4NP derivative exhibiting the most potent inhibition against all tested fungal strains, especially Aspergillus niger, where its zone of inhibition was nearly double that of fluconazole.[1] The 3NP derivative showed superior inhibition against Candida albicans, and the DCP derivative was highly effective against Penicillium spp.[1]
Structure-Activity Relationship (SAR) Insights
The comparative data strongly suggests that the nature and position of substituents on the phenacyl moiety are critical determinants of antimicrobial activity.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group (NO₂) and chlorine (Cl), significantly enhances both antibacterial and antifungal activity. The 4NP (4-nitro) and DCP (2,4-dichloro) derivatives were consistently among the most potent compounds.[1]
-
Positional Isomerism: The position of the substituent matters. The 4-nitro derivative (4NP ) was a more potent broad-spectrum agent than the 3-nitro derivative (3NP ), although the latter showed slightly better activity against C. albicans.[1]
-
Electron-Donating Groups: The presence of electron-donating groups, like the hydroxyl groups (OH) in the DHP derivative, resulted in moderate activity.
-
Unsubstituted Ring: The unsubstituted phenacyl derivative (PP ) consistently showed the lowest activity, highlighting the importance of ring substitution for potency.[1]
Caption: Structure-Activity Relationship (SAR) of DPP derivatives.
Putative Mechanism of Action
While the precise mechanism for this class of compounds is still under investigation, many cationic antimicrobial agents, particularly those with hydrophobic moieties, function by disrupting the microbial cell membrane.[5] Natural antimicrobial peptides (AMPs), for instance, use their positive charges to interact with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids), while their hydrophobic regions insert into the lipid bilayer.[5] This process leads to membrane depolarization, pore formation, and ultimately, cell death.[6] The DPP derivatives, with their cationic piperidinium nitrogen and large lipophilic diphenylmethanol and substituted phenacyl groups, likely follow a similar membrane-disruption pathway.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Test compound stock solution (e.g., 1024 µg/mL) in a suitable solvent like DMSO.
-
Bacterial/fungal inoculum standardized to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL), which is then diluted to a final test concentration of 5 x 10⁵ CFU/mL in the well.
-
Positive control (broth + inoculum) and negative control (broth only).
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 512 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last column.
-
-
Inoculation:
-
Add 10 µL of the standardized and diluted microbial suspension to each well (except the negative control). This step is critical for ensuring the final cell concentration is correct.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast. The incubation period allows for microbial growth in wells where the compound concentration is sub-inhibitory.
-
-
Result Interpretation:
-
Visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[7] This can be aided by using a growth indicator dye like resazurin.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
Derivatives of (piperidin-4-yl)methanol, particularly substituted diphenyl(piperidin-4-yl)methanol, represent a highly promising class of antimicrobial agents. The research clearly demonstrates that synthetic modification of the core structure, specifically through the addition of electron-withdrawing groups to an N-phenacyl substituent, can yield compounds with potent antibacterial and antifungal activity, in some cases far exceeding that of standard clinical drugs.[1] The straightforward synthesis and the clear structure-activity relationships make this scaffold an excellent candidate for further optimization in the development of new therapeutics to combat the growing threat of drug-resistant pathogens.
References
- 1. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The (4-(Piperidin-1-yl)phenyl)methanol Scaffold: A Comparative Guide to Novel NLRP3 Inflammasome Inhibitors
In the landscape of innate immunity and inflammatory diseases, the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical regulator and a highly sought-after therapeutic target. Its dysregulation is implicated in a wide array of chronic conditions, including autoimmune disorders, metabolic diseases, and neurodegenerative pathologies. This has spurred a significant research and development effort to identify and characterize small molecule inhibitors of NLRP3. This guide provides a comparative analysis of the efficacy of emerging piperidine-containing scaffolds as NLRP3 inhibitors, with a particular focus on derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, and contrasts their performance with established benchmark inhibitors.
The NLRP3 Inflammasome: A Central Mediator of Inflammation
The NLRP3 inflammasome is a multi-protein complex that, once activated, triggers a cascade of inflammatory responses.[1][2] Activation is a two-step process: a priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second, diverse array of stimuli (Signal 2), including ATP, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[1][3][4][5] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[2] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][3] It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[5]
Given its central role, the targeted inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a multitude of inflammatory diseases.
The Rationale for Novel Inhibitors: Beyond the Benchmarks
The quest for novel NLRP3 inhibitors is driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. Several benchmark inhibitors have paved the way and serve as crucial comparators for new chemical entities.
-
MCC950 : A potent and specific diarylsulfonylurea-containing compound that directly targets the NLRP3 NACHT domain, preventing its ATPase activity and subsequent oligomerization.[6][7] Despite its excellent in vitro and in vivo efficacy, clinical development was halted due to concerns about hepatotoxicity.[8]
-
Oridonin : A natural product that acts as a covalent inhibitor of NLRP3, forming a bond with a cysteine residue in the NACHT domain.[9][10][11] This interaction blocks the association of NLRP3 with NEK7, a crucial step in inflammasome activation.[9][10][11]
-
Dapansutrile (OLT1177) : An orally available β-sulfonyl nitrile compound that inhibits the NLRP3 ATPase and blocks the interaction between NLRP3, ASC, and caspase-1. It has shown promise in clinical trials for conditions like gout and osteoarthritis.
-
Inzomelid : A CNS-penetrant inhibitor that has shown promise in preclinical models of neurodegenerative diseases like Parkinson's. It is an orally available small molecule that has completed Phase I clinical trials.
The limitations and specific mechanisms of these established inhibitors highlight the ongoing need for new chemical scaffolds with diverse modes of action and improved drug-like properties.
Emerging Piperidine-Containing Scaffolds: A Promising New Frontier
Recent medicinal chemistry efforts have explored various heterocyclic scaffolds to identify novel NLRP3 inhibitors. Among these, piperidine-containing molecules have garnered attention due to their prevalence in approved drugs and their ability to confer favorable physicochemical properties.[10]
While direct studies on (4-(Piperidin-1-yl)phenyl)methanol derivatives are not extensively published, research on structurally related compounds, such as the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, provides valuable insights into the potential of this chemical space.
A recent study detailed the design and synthesis of a series of these benzimidazolone derivatives, leveraging a pharmacophore-hybridization strategy. The core hypothesis was that combining structural features of known NLRP3 binders could lead to novel and potent inhibitors. The resulting compounds were evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular assays.
Comparative Efficacy of NLRP3 Inhibitors
The following table summarizes the in vitro potency of selected 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives and compares them with benchmark NLRP3 inhibitors. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) for IL-1β release in stimulated human macrophage-like cell lines (THP-1).
| Compound/Derivative | Chemical Scaffold | Target/Mechanism of Action | IL-1β Release IC50 (THP-1 cells) | Reference |
| MCC950 | Diarylfulfonylurea | NLRP3 ATPase activity | ~8 nM | |
| Dapansutrile (OLT1177) | β-sulfonyl nitrile | NLRP3 inflammasome assembly | Nanomolar range | |
| Oridonin | Diterpenoid | Covalent modification of NLRP3 | ~780 nM | [8] |
| Compound 9 | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 ATPase activity | Concentration-dependent inhibition | |
| Compound 13 | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 ATPase activity | Concentration-dependent inhibition | |
| Compound 18 | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 ATPase activity | Concentration-dependent inhibition |
Note: The referenced study for compounds 9, 13, and 18 demonstrated concentration-dependent inhibition of IL-1β release and pyroptosis, with these three emerging as the most promising from the series. While specific IC50 values were not explicitly stated in the primary text, their activity was significant enough to warrant further investigation into their inhibition of NLRP3's ATPase activity.
Mechanistic Insights and Structure-Activity Relationships
The most promising of the synthesized benzimidazolone derivatives (compounds 9, 13, and 18) were further evaluated for their ability to inhibit the ATPase activity of human recombinant NLRP3. This suggests a direct interaction with the NLRP3 protein, similar to the mechanism of MCC950.
Computational modeling and molecular dynamics simulations were employed to understand the potential binding modes of these compounds. The studies suggest that these inhibitors may bind to a pocket in the NACHT domain, interfering with the conformational changes required for NLRP3 activation. The piperidine moiety, in these derivatives, plays a crucial role in establishing key interactions within the binding site.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed methodologies for key experiments used in the evaluation of NLRP3 inhibitors.
In vitro Inhibition of IL-1β Secretion in THP-1 Macrophages
This assay is a cornerstone for screening and characterizing NLRP3 inhibitors.
1. Cell Culture and Differentiation:
- Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- To differentiate into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with 50 nM phorbol-12-myristate-13-acetate (PMA) for 24 hours.
2. NLRP3 Priming and Inhibitor Treatment:
- The differentiated THP-1 cells are washed and primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
- Following priming, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives or benchmark inhibitors) for 1 hour.
3. NLRP3 Activation and Cytokine Measurement:
- NLRP3 is activated by adding a Signal 2 stimulus, such as 5 mM ATP, for 1 hour.
- The cell culture supernatants are then collected.
- The concentration of secreted IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- The percentage of inhibition of IL-1β secretion is calculated relative to the vehicle-treated control.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
ASC Oligomerization Assay
This assay assesses the ability of an inhibitor to block a key downstream event in NLRP3 inflammasome assembly.
1. Cell Preparation and Stimulation:
- PMA-differentiated and LPS-primed THP-1 cells are treated with the test inhibitor or vehicle control.
- NLRP3 is activated with a stimulus like nigericin.
2. Cell Lysis and Cross-linking:
- Cells are lysed in a buffer containing a mild detergent.
- The lysate is centrifuged to pellet the ASC specks.
- The pellet is resuspended and treated with a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize the ASC oligomers.
3. Western Blot Analysis:
- The cross-linked samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with a primary antibody specific for ASC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands corresponding to ASC monomers and oligomers are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the high-molecular-weight oligomeric bands in the presence of the inhibitor indicates its efficacy.
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Workflow for in vitro screening of NLRP3 inhibitors.
Conclusion and Future Directions
The development of novel, potent, and safe NLRP3 inflammasome inhibitors holds immense promise for the treatment of a wide range of inflammatory diseases. While the specific this compound scaffold remains to be extensively explored in the public domain, the promising activity of structurally related piperidine-containing compounds, such as the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, underscores the potential of this chemical space.
These emerging compounds, with their demonstrated ability to inhibit NLRP3 ATPase activity, offer a compelling alternative to existing benchmark inhibitors. Future research should focus on optimizing the potency and pharmacokinetic properties of these piperidine-containing scaffolds. In vivo studies in relevant disease models will be crucial to validate their therapeutic potential and safety profiles. The continued exploration of diverse chemical matter targeting the NLRP3 inflammasome will undoubtedly accelerate the journey towards new and effective treatments for inflammatory disorders.
References
- 1. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diphenylamine analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of sulfonylurea derivatives as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Docking of µ-Opioid Receptor Ligands: Piperidine Scaffolds vs. Novel Alternatives
In the relentless pursuit of potent and safer analgesics, the µ-opioid receptor (MOR) remains a pivotal target for drug discovery.[1][2] The activation of this G-protein coupled receptor (GPCR) is central to the analgesic effects of a vast array of compounds, from classical opiates to modern synthetic molecules.[3][4] Computational docking has emerged as an indispensable tool in this endeavor, offering a window into the molecular interactions that govern ligand binding and receptor activation, thereby guiding the rational design of novel therapeutics.[5][6]
This guide provides an in-depth, comparative analysis of the computational docking of two distinct classes of µ-opioid receptor agonists: the well-established (4-(Piperidin-1-yl)phenyl)methanol derivatives and emerging non-piperidine-based alternatives. We will delve into the causality behind experimental choices in docking protocols, present supporting data from published studies, and offer a transparent, self-validating methodology for researchers in the field.
The Enduring Prominence of the Piperidine Scaffold
The piperidine ring is a ubiquitous motif in a multitude of clinically significant µ-opioid agonists, including fentanyl and its numerous analogs.[7] The protonated nitrogen atom within the piperidine ring plays a crucial role in forming a salt bridge with a key aspartic acid residue (Asp147) in the MOR binding pocket, an interaction considered fundamental for high-affinity binding.[8] The this compound scaffold, a representative of this class, offers a versatile platform for chemical modification to enhance potency and modulate pharmacological properties.
The Rise of Novel, Non-Piperidine Alternatives
While the piperidine scaffold has yielded highly potent analgesics, the search for compounds with improved side-effect profiles, such as reduced respiratory depression and abuse potential, has spurred the exploration of structurally diverse, non-piperidine-based MOR agonists.[5][6] These novel chemotypes aim to engage the receptor in unique ways, potentially activating signaling pathways that favor analgesia over adverse effects. A notable example of such an effort is the discovery of PZM21, a G-protein biased agonist.[5][6]
Comparative Docking Performance: A Data-Driven Analysis
To provide a quantitative comparison, we have collated data from various computational docking studies against the µ-opioid receptor. It is crucial to acknowledge that direct, head-to-head comparisons are most robust when conducted under identical computational conditions. However, by examining trends across multiple studies, we can draw valuable insights.
| Compound Class | Representative Ligand | Docking Software | PDB ID | Binding Energy (kcal/mol) / Docking Score | Key Interacting Residues |
| Piperidine Derivative | Fentanyl Analog | MOE | 4DKL | -9.4 | Asp147, Tyr148, His297 |
| Piperidine Derivative | Carfentanil Analog | AutoDock Vina | - | Similar to carfentanil | Not specified |
| Non-Piperidine Agonist | PZM21 | - | - | - | Asp147, Tyr326 |
| Classical Opiate | Morphine | AutoDock | 6DDF | -8.05 | Asp147, Tyr148, His297 |
| Novel Antagonist | 8-Carboxamidocyclazocine analogue | AutoDock | 4DKL | -8.99 | Not specified |
| Novel Antagonist | Triazole derivative | AutoDock | 4DKL | -9.21 | Not specified |
Note: The data presented is a synthesis from multiple sources and methodologies. Direct comparison of scores between different software and studies should be interpreted with caution.[5][6][7][9][10]
The data consistently highlights the critical role of Asp147 in the binding of both piperidine and non-piperidine ligands.[8] Piperidine-based compounds, such as fentanyl analogs, often exhibit highly favorable binding energies due to the strong ionic interaction with Asp147 and hydrophobic interactions within the binding pocket.[7] Non-piperidine agonists, while also engaging Asp147, may form additional or different interactions with other residues, such as Tyr326 in the case of PZM21, which can contribute to their unique signaling profiles.[5][6]
A Robust and Self-Validating Computational Docking Protocol
To ensure the trustworthiness and reproducibility of in silico predictions, a meticulously designed and validated docking protocol is paramount. The following step-by-step methodology, incorporating best practices from the field, provides a self-validating system for the computational docking of ligands to the µ-opioid receptor.
Experimental Protocol: Molecular Docking of µ-Opioid Receptor Ligands
1. Receptor Preparation:
-
Rationale: The initial crystal structure of the receptor often contains water molecules, co-factors, and other elements not relevant to the ligand-binding study. Furthermore, the protonation states of ionizable residues can significantly impact binding predictions.
-
Procedure:
-
Obtain the crystal structure of the µ-opioid receptor from the Protein Data Bank (PDB). For agonist docking, an active state conformation (e.g., PDB ID: 5C1M or 6DDF) is preferable.[10][11] For antagonists, an inactive state (e.g., PDB ID: 4DKL) is more appropriate.[8]
-
Remove all water molecules and non-interacting ions from the PDB file.
-
Add hydrogen atoms to the protein, ensuring correct ionization and tautomeric states for all residues, particularly histidines. This can be accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or H++ web server.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed.
-
2. Ligand Preparation:
-
Rationale: The three-dimensional conformation and charge distribution of the ligand are critical for accurate docking.
-
Procedure:
-
Generate the 3D structure of the ligand using a molecular builder.
-
Perform a thorough conformational search to identify low-energy conformers.
-
Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges for AutoDock, or a quantum mechanical calculation for higher accuracy).
-
For piperidine-containing ligands, ensure the nitrogen atom is protonated, reflecting its state at physiological pH.
-
3. Grid Generation:
-
Rationale: The docking software needs a defined search space within the receptor's binding site to explore possible ligand poses.
-
Procedure:
-
Define the binding site based on the location of the co-crystallized ligand or key conserved residues (e.g., Asp147, Tyr148, His297).[7][8]
-
Generate a grid box that encompasses the entire binding pocket, providing sufficient space for the ligand to move and rotate freely. The size of the grid box should typically be around 20x20x20 Å.
-
4. Docking Simulation:
-
Rationale: The docking algorithm systematically explores different orientations and conformations of the ligand within the binding site and scores them based on a defined scoring function.
-
Procedure:
-
Select a suitable docking program. For academic research, AutoDock Vina is a popular choice due to its speed and accuracy.[9][12] For industrial applications, commercial software like Glide (Schrödinger) or GOLD (CCDC) offer advanced features.[13][14][15][16][17]
-
Choose the appropriate docking precision. For initial virtual screening, a faster, less exhaustive search (e.g., High-Throughput Virtual Screening - HTVS in Glide) may be used. For lead optimization, a more rigorous and accurate protocol (e.g., Extra Precision - XP in Glide) is recommended.[13][18]
-
Execute the docking run, allowing the algorithm to generate a set of possible binding poses ranked by their docking scores.
-
5. Analysis of Results:
-
Rationale: The raw docking scores need to be critically evaluated in the context of the predicted binding poses and interactions.
-
Procedure:
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
-
Analyze the key interactions between the ligand and the receptor, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. The formation of the salt bridge with Asp147 is a critical validation checkpoint for most MOR ligands.
-
Compare the docking poses and interaction patterns of the this compound derivatives with those of the non-piperidine alternatives to understand the structural basis for any differences in predicted affinity or potential function.
-
For a more rigorous validation, redock the co-crystallized ligand into the receptor and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
-
Visualizing the Workflow and Biological Context
To further clarify the described processes and their biological relevance, the following diagrams are provided.
Caption: A generalized workflow for computational docking studies.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of novel candidate compounds targeting 6- and 7-transmembrane μ-opioid receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are μ opioid receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AutoDock Vina calculations of the µ-Opioid Receptor Complexed with Carfentanil Analogs - Vancouver Island University Dataverse [borealisdata.ca]
- 10. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. schrodinger.com [schrodinger.com]
- 14. researchgate.net [researchgate.net]
- 15. info.ccdc.cam.ac.uk [info.ccdc.cam.ac.uk]
- 16. info.ccdc.cam.ac.uk [info.ccdc.cam.ac.uk]
- 17. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of (4-(Piperidin-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory
The Criticality of Proper Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a procedural formality; it is a critical component of environmental stewardship and occupational health and safety. Improper disposal can lead to environmental contamination, harm to public health, and significant legal and financial repercussions for institutions.[1] Adherence to regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[2][3]
Understanding the Hazard Profile: A Case of Incomplete Data
A thorough review of available Safety Data Sheets (SDS) for (4-(Piperidin-1-yl)phenyl)methanol reveals a significant data gap: the absence of specific GHS hazard classifications, pictograms, and signal words.[4] One available SDS explicitly states "no data available" for these crucial safety indicators.
However, data for structurally similar compounds provide cause for a conservative approach:
-
4-Piperidinemethanol is classified as corrosive, causing severe skin burns and eye damage (H314).[5]
-
Phenyl-piperidin-4-yl-methanol is listed as harmful if swallowed (H302), causing skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).
Given these potential hazards in related molecules, it is prudent to handle this compound with a high degree of caution.
Core Principles of Disposal: A Proactive Stance
In the absence of definitive data, the disposal of this compound must be managed as a hazardous waste stream. This approach ensures compliance with the "cradle to grave" concept of hazardous waste management, where the generator of the waste is responsible for its safe handling from generation to final disposal.
| Parameter | Recommendation based on Precautionary Principle | Rationale |
| Waste Classification | Hazardous Waste | Due to the lack of a complete hazard profile and the known hazards of similar compounds. |
| Primary Hazards | Potential for skin and eye irritation/corrosion, potential toxicity if ingested or inhaled. | Based on data from structurally related piperidine-methanol derivatives. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory. A face shield and respiratory protection may be necessary depending on the scale of handling. | To prevent skin and eye contact and inhalation of any dusts or aerosols. |
| Incompatible Materials | Strong oxidizing agents, strong acids. | To prevent potentially vigorous or exothermic reactions. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Waste Segregation at the Source
Proper segregation is the first and most critical step in safe waste management.
-
Designate a specific waste container for this compound waste. This includes contaminated consumables such as pipette tips, weigh boats, and contaminated gloves.
-
Do not mix this waste with other waste streams, particularly incompatible chemicals like strong acids or oxidizing agents.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not pour down the drain.
-
Step 2: Container Selection and Labeling
The integrity and clear communication of waste containers are paramount.
-
Container Choice: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is suitable. For liquid waste, use a labeled, leak-proof container, also preferably HDPE.
-
Labeling: The container must be labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound" (no abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) based on the precautionary approach: "Corrosive," "Irritant," "Toxic."
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Storage Conditions:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a well-ventilated area, away from heat sources or direct sunlight.
-
Utilize secondary containment (such as a larger, chemically-resistant bin) to contain any potential leaks or spills.
-
Step 4: Disposal Request and Pickup
Your institution's Environmental Health and Safety (EHS) office is your partner in the final disposal process.
-
Consult Institutional Guidelines: Familiarize yourself with your organization's specific procedures for hazardous waste pickup.
-
Submit a Pickup Request: Once the waste container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers in an SAA), submit a hazardous waste pickup request to your EHS department.[4]
-
Do not transport the hazardous waste outside of your laboratory. EHS personnel are trained for the safe transport of hazardous materials.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personal and environmental safety.
-
Small Spills (manageable by lab personnel):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill you are not comfortable handling):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
By adhering to these conservative and thorough disposal procedures, researchers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility, even when faced with incomplete chemical safety data.
References
A Guide to Personal Protective Equipment for Handling (4-(Piperidin-1-yl)phenyl)methanol
This document provides essential safety protocols and operational guidance for the handling and disposal of (4-(Piperidin-1-yl)phenyl)methanol (CAS No. 677764-87-3). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Assessment: A Precautionary, Evidence-Based Approach
The structure contains a piperidine moiety, a functional group present in many compounds with established hazard profiles. For instance, piperidine itself is known to be toxic and capable of causing severe skin burns and eye damage.[2] Furthermore, structural isomers and related molecules exhibit significant hazards:
-
[4-(Piperidin-1-ylmethyl)phenyl]methanol is classified as causing severe skin burns and eye damage (H314).[3]
-
Phenyl-piperidin-4-yl-methanol is harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319).[4]
-
4-Piperidinemethanol is also known to cause severe skin burns and eye damage (H314) and may cause respiratory irritation.[5][6]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is directly dependent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks. Adherence to these guidelines is mandatory to mitigate exposure risks.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, standard nitrile gloves, a lab coat, and closed-toe shoes. | For handling small quantities of solid material (<1g) exclusively within a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, a face shield worn over goggles, a chemical-resistant apron or coveralls over a lab coat, and double nitrile gloves. | Recommended for weighing larger quantities, preparing solutions, performing transfers, heating, or vortexing. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate organic vapor/particulate cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to any uncontrolled release or spill of the compound outside of a fume hood. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling is a systematic process that begins before the compound is touched and ends with its proper disposal. The following workflow illustrates the essential steps for safe management.
Safe Handling Workflow
Caption: Workflow for handling this compound.
Step 1: Engineering Controls
All work with this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][7]
Step 2: Donning PPE
The causality behind the sequence is to prevent contamination of clean items.
-
Lab Coat/Apron: Put on first.
-
Goggles/Face Shield: To protect your eyes during subsequent steps.
-
Gloves: Don last to keep them clean for handling primary containers. If double-gloving, don the inner glove, then the outer glove.
Step 3: Safe Handling Protocols
-
Weighing: To prevent dust formation, handle the solid material gently.[1][8] Use anti-static weigh boats or paper. Tare the balance with the empty boat, add the chemical inside the fume hood, and record the weight.
-
Preparing Solutions: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfers: When transferring solutions, do so slowly and keep containers low to the work surface to minimize splash potential.
Step 4: Doffing PPE & Decontamination
This sequence is critical to prevent transferring chemical residue to your skin or clothing.
-
Outer Gloves: If double-gloved, remove the outer pair first.
-
Lab Coat/Apron: Remove by rolling it away from your body.
-
Face Shield/Goggles: Remove by handling the strap, not the front surface.
-
Inner Gloves: Remove last, using a glove-to-glove and then skin-to-glove technique to avoid touching the outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[5]
Step 5: Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office immediately.
-
Cleanup: Do not attempt to clean a large spill without proper training and the emergency-level PPE described in the table above. For minor powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust and wipe up.
Step 6: Waste Disposal
All materials contaminated with this compound, including gloves, weigh boats, and empty containers, are considered hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's EHS department.[8] Do not pour any waste down the drain.[7]
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately.[1][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[3][6] Seek immediate medical attention.
Always provide the Safety Data Sheet (if available) or this guide to emergency medical personnel.
PPE Selection Logic
The logic for selecting appropriate PPE is a risk-assessment process. This diagram illustrates how to escalate protection based on the nature of the task.
Caption: Risk-based PPE selection for different laboratory tasks.
By adhering to these rigorous safety standards, you build a culture of safety that protects not only yourself but also your colleagues. Trust in these procedures is built upon their self-validating nature, ensuring that every step is designed to mitigate a known or potential hazard.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
